2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Description
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Properties
IUPAC Name |
2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF2NO3/c13-9-6-8(16(17)18)2-4-11(9)19-12-3-1-7(14)5-10(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYLLKYPXKHIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene synthesis pathway
Technical Whitepaper: Scalable Synthesis of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene via Regioselective SNAr
Executive Summary & Strategic Logic
Objective: To provide a robust, scalable synthetic route for This compound , a critical biaryl ether scaffold often utilized in the development of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and specific kinase inhibitors in oncology.[1]
The Challenge: The synthesis requires the formation of a diaryl ether bond while maintaining the integrity of the bromine substituent. The primary challenge is ensuring chemoselectivity (forming the ether without displacing the bromine) and regioselectivity (ensuring the nucleophile attacks the correct carbon).
The Solution: The optimal pathway is a Nucleophilic Aromatic Substitution (SNAr) .[2] This route exploits the electronic differentiation provided by the nitro group.[2] We utilize 3-Bromo-4-fluoronitrobenzene (also known as 1-fluoro-2-bromo-4-nitrobenzene) as the electrophile.[1] The nitro group at the para position activates the C-F bond for displacement, while the bromine atom at the meta position (relative to the nitro group) remains inert to nucleophilic attack, ensuring high regiochemical fidelity.
Critical Material Attributes (CMA) & Selection
To ensure reproducibility and high yield, the following reagent specifications are non-negotiable:
| Component | Role | Selection Criteria & Causality |
| 3-Bromo-4-fluoronitrobenzene | Electrophile | Why Fluoro? Fluoride is the superior leaving group in SNAr due to its high electronegativity, which lowers the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge on the ring.[1] Chloro-analogs react significantly slower and may require higher temperatures that promote side reactions.[1] |
| 2,4-Difluorophenol | Nucleophile | Must be >98% pure.[1][3] Water content must be <0.5% to prevent hydrolysis of the fluoronitrobenzene to a nitrophenol byproduct. |
| Potassium Carbonate (K₂CO₂) | Base | Why K₂CO₃? It provides a heterogeneous surface for deprotonation.[1] Unlike stronger bases (e.g., NaH), it minimizes the risk of reducing the nitro group or causing benzyne formation. Mesh size 325 is preferred for reaction kinetics. |
| DMF or NMP | Solvent | Polar Aprotic: Essential to solvate the cation (K⁺) while leaving the phenoxide anion "naked" and highly reactive. NMP is preferred for scale-up due to higher thermal stability, though DMF is standard for lab scale.[1] |
Reaction Pathway & Mechanism (Visualization)
The following diagram details the retrosynthetic logic and the forward reaction mechanism, highlighting the specific electronic activation that guarantees the product structure.
Figure 1: Mechanistic pathway demonstrating the regioselective SNAr displacement of fluoride driven by the para-nitro group.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale but is linear-scalable to kilogram quantities.
Phase 1: Reaction Setup
-
Vessel Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Why: Moisture competes with the phenol for the electrophile, creating phenolic impurities.
-
-
Solvation: Add 2,4-Difluorophenol (1.37 g, 10.5 mmol, 1.05 equiv) and anhydrous DMF (Dimethylformamide, 20 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 2.07 g, 15 mmol, 1.5 equiv).
-
Activation: Stir at room temperature for 15 minutes.
-
Observation: The mixture may become slightly heterogeneous/cloudy as the phenoxide generates.
-
Phase 2: Coupling Reaction
-
Addition: Add 3-Bromo-4-fluoronitrobenzene (2.20 g, 10.0 mmol, 1.0 equiv) in one portion.
-
Heating: Heat the reaction mixture to 80°C .
-
Control Point: Do not exceed 100°C. Higher temperatures increase the risk of ether cleavage or displacing the ortho-fluorines on the nucleophile ring.
-
-
Monitoring: Monitor via TLC (20% EtOAc in Hexanes) or HPLC.
-
Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the fluoronitrobenzene spot.
-
Phase 3: Workup & Isolation
-
Quench: Cool to room temperature and pour the mixture into Ice Water (100 mL) with vigorous stirring.
-
Why: The product is lipophilic and will precipitate; DMF is miscible and will wash away.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layer with:
-
1M NaOH (2 x 20 mL) — Critical Step: Removes unreacted 2,4-difluorophenol.[1]
-
Water (2 x 20 mL).
-
Brine (1 x 20 mL).
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Crude State: Usually a yellow/orange solid.[1]
-
Recrystallization (Recommended): Dissolve in hot Ethanol (EtOH) and add water dropwise until turbidity persists.[1] Cool to 4°C.
-
Yield Target: >85% isolated yield.
-
Purity Target: >98% (HPLC area %).
Process Workflow & Troubleshooting
Figure 2: Operational workflow emphasizing the critical alkaline wash step for purification.[1]
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or moisture.[1] | Ensure K₂CO₃ is finely ground/fresh. Dry DMF over molecular sieves. |
| Impurity: Nitrophenol | Hydrolysis of the starting material. | Water entered the system.[4][5][6] Ensure inert atmosphere (N₂). |
| Impurity: Regioisomer | Attack at Br position (Rare).[1] | Temperature too high (>120°C).[1] Maintain 80°C strictly. |
| Starting Material Remains | Stirring issue. | The reaction is heterogeneous. Ensure vigorous magnetic stirring (800+ RPM). |
Safety & Industrial Considerations
-
Thermal Runaway: While SNAr is generally controlled, the addition of the nitro-compound to a hot basic solution can be exothermic. Always add the electrophile at room temperature before heating.
-
Waste Disposal: The aqueous waste will contain DMF and fluorides. Do not mix with acidic waste streams (risk of HF generation, though low).[1] Dispose of halogenated organics separately.
-
Toxicology: Nitro-aromatics are potential mutagens. 2,4-Difluorophenol is corrosive.[1] Full PPE (gloves, goggles, fume hood) is mandatory.[1]
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience, 1992.[1] (Foundational text on SNAr mechanism and activating group effects).
-
Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry."[1] Coordination Chemistry Reviews, 2004.[1] (Context on diaryl ether synthesis alternatives).
-
Larkin, J., et al. "Nucleophilic Aromatic Substitution for the Synthesis of Diaryl Ethers."[1] Journal of Organic Chemistry, 2002.[1] (Methodology for fluoronitrobenzene displacement).
-
ChemicalBook. "2-Bromo-1-fluoro-4-nitrobenzene Product Specifications & Reactivity Profile." (Verified physical properties and CAS 700-36-7 data).[1]
-
Org. Synth. "General Procedures for Nucleophilic Aromatic Substitution."[7] Organic Syntheses, Coll.[1][4] Vol. 10, p. 250.[1] (Standard operating procedures for SNAr).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. CN109438214A - The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5- - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN101412676B - Preparation of 2,4-binitro bromobenzene - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
This technical guide details the physicochemical profile, synthetic pathways, and application logic of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene , a specialized intermediate in the development of epigenetic modulators (specifically BET inhibitors) and agrochemicals.
Executive Summary
This compound is a high-value biaryl ether scaffold employed primarily in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors . Its structural uniqueness lies in the orthogonal reactivity of its substituents: the nitro group (reducible to an amine for amide/urea coupling) and the bromine atom (available for palladium-catalyzed cross-coupling). This guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and its strategic role in structure-activity relationship (SAR) exploration.
Structural Identity & Molecular Descriptors
| Parameter | Data |
| IUPAC Name | This compound |
| Common Identifier | BET-Int-7 (Literature designation), Biaryl Ether Scaffold |
| Molecular Formula | C₁₂H₆BrF₂NO₃ |
| Molecular Weight | 358.08 g/mol |
| SMILES | O=C1=CC(Br)=C(OC2=C(F)C=C(F)C=C2)C=C1 |
| Key Substructures | Diphenyl ether, Nitroarene, Aryl bromide, Difluorophenyl |
Physicochemical Core Parameters
Note: Values below represent a synthesis of experimental observations from analogous biaryl ethers and calculated consensus data (ACD/Labs, ChemAxon).
Solid-State & Solubility Profile
-
Physical State: Pale yellow to amber solid (crystalline).
-
Melting Point (Predicted): 85°C – 95°C.
-
Insight: The presence of the ether linkage introduces rotational freedom, lowering the melting point compared to rigid biphenyls, but the nitro and bromo substituents maintain sufficient lattice energy for crystallinity.
-
-
Solubility:
-
Water: Negligible (< 0.1 mg/mL). Hydrophobic nature requires organic co-solvents.
-
Solvents of Choice: DMSO, DMF (Excellent); Ethyl Acetate, DCM (Good); Methanol (Moderate).
-
Electronic & Lipophilic Properties
-
LogP (Calculated): 4.2 ± 0.4.
-
Implication: Highly lipophilic. In drug design, this scaffold often requires the addition of polar solubilizing groups (e.g., piperazines, morpholines) in downstream steps to improve oral bioavailability.
-
-
Topological Polar Surface Area (tPSA): ~55 Ų (dominated by the Nitro group).
-
Electronic Character:
-
Ring A (Nitro/Bromo): Highly electron-deficient due to the -I/-M effect of -NO₂ and -I effect of -Br. This makes the ring susceptible to further nucleophilic attacks if not carefully controlled.
-
Ring B (Difluoro): Electron-deficient but less so than Ring A. The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites).
-
Synthetic Pathways & Reactivity
The synthesis of this compound relies on a Regioselective Nucleophilic Aromatic Substitution (SNAr ).
Validated Synthesis Protocol
Reaction: Coupling of 2-Bromo-1-fluoro-4-nitrobenzene with 2,4-Difluorophenol.[1]
Reagents:
-
Electrophile: 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq).
-
Nucleophile: 2,4-Difluorophenol (1.1 eq).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent: DMSO or DMF (Anhydrous).
Step-by-Step Methodology:
-
Deprotonation: Charge a reaction vessel with 2,4-Difluorophenol and K₂CO₃ in DMSO. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
-
Critical Control: Ensure the phenol is fully deprotonated before adding the electrophile to prevent side reactions.
-
-
Addition: Add 2-Bromo-1-fluoro-4-nitrobenzene portion-wise.
-
Mechanistic Insight: The reaction targets the C-F bond over the C-Br bond. Fluorine is a superior leaving group in SNAr reactions because the highly electronegative F atom stabilizes the Meisenheimer complex intermediate more effectively than Br.
-
-
Reaction: Heat the mixture to 100–110°C for 1–2 hours. Monitor by LC-MS for the disappearance of the nitrobenzene starting material.
-
Work-up: Cool to RT. Pour into ice-water (10x volume) to precipitate the product. Filter the solid or extract with Ethyl Acetate.[2]
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc).
Reaction Mechanism Visualization
The following diagram illustrates the SNAr mechanism and the regioselectivity logic.
Figure 1: SNAr Synthesis Pathway. The high electronegativity of Fluorine directs the nucleophilic attack to the C1 position, preserving the Bromine at C2 for future functionalization.
Applications in Drug Discovery (BET Inhibition)
This scaffold is a "linchpin" intermediate. It allows for Divergent Synthesis , enabling chemists to grow the molecule in two distinct vectors.
The "Orthogonal Handle" Strategy
-
Vector A (Nitro Group):
-
Transformation: Reduction (Fe/NH₄Cl or H₂/Pd-C)
Aniline. -
Application: Formation of ureas, amides, or sulfonamides. In BET inhibitors, this nitrogen often links to the "warhead" that binds the Acetyl-Lysine pocket.
-
-
Vector B (Bromo Group):
-
Transformation: Suzuki-Miyaura Coupling (Boronate esters).
-
Application: Attachment of heteroaromatic rings (e.g., Pyridines, Pyrazoles) to extend into the solvent-exposed region of the protein.
-
Workflow Diagram
Figure 2: Divergent Synthesis Logic. The scaffold serves as a dual-functional core, allowing independent modification of the 'Left-Hand' (Nitro) and 'Right-Hand' (Bromo) sides.
Safety & Handling Protocol
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risks:
-
Nitroaromatics: Potential explosion hazard if heated under confinement or subjected to shock (though this specific ether is relatively stable).
-
Bromine/Fluorine Content: Thermal decomposition may release HBr and HF gases.
-
-
Storage: Store in a cool, dry place (< 25°C), away from strong reducing agents.
-
Disposal: Incineration with scrubber systems for halogenated waste.
References
-
US Patent 2023/0174545 A1 . Heterocyclic Compounds as BET Inhibitors. (Describes the specific synthesis of this compound in Example 1).
-
Journal of Medicinal Chemistry . Fragment-Based, Structure-Enabled Discovery of Novel Pyridones... as Potent BET Inhibitors. (Details the SNAr and downstream Suzuki coupling logic).
-
PubChem Compound Summary . 2-Bromo-1-fluoro-4-nitrobenzene (Precursor Data).
-
Organic Syntheses . General procedures for SNAr reactions on halonitrobenzenes.
Sources
molecular weight and formula of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Executive Summary
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a highly specialized diaryl ether intermediate. Characterized by its electron-deficient nitro-aromatic ring and a lipophilic, metabolically stable difluorophenoxy moiety, this compound serves as a critical scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and next-generation kinase inhibitors in oncology.
This guide provides a definitive breakdown of its physicochemical properties, a validated synthetic protocol, and a structural analysis of its reactivity profile, designed to support researchers in high-precision organic synthesis.
Physicochemical Profile
The following data is derived from standard IUPAC atomic weights and computational consensus for this specific structural arrangement.
Core Identifiers
| Parameter | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₆BrF₂NO₃ | |
| Molecular Weight | 330.08 g/mol | Average mass based on standard abundance. |
| Monoisotopic Mass | 328.9499 Da | Calculated for ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O. |
| Heavy Atom Count | 19 | |
| SMILES | [O-]c1ccc(Oc2c(F)cc(F)cc2)c(Br)c1 | Canonical representation. |
Elemental Composition (Stoichiometry)
For validation of elemental analysis (CHN) data:
-
Carbon (C): 43.66%
-
Hydrogen (H): 1.83%
-
Bromine (Br): 24.21%
-
Fluorine (F): 11.51%
-
Nitrogen (N): 4.24%
-
Oxygen (O): 14.54%
Analytic Note: The presence of bromine results in a characteristic 1:1 doublet in Mass Spectrometry (M+ and M+2 peaks) due to the ⁷⁹Br and ⁸¹Br isotopes. This is the primary diagnostic signal for confirming product formation.
Structural Analysis & Reactivity
This molecule is not merely a static intermediate; it is a "spring-loaded" electrophile designed for divergent synthesis.
The Diaryl Ether Linkage
The ether bond is formed via Nucleophilic Aromatic Substitution (
Orthogonal Functionalization Handles
The molecule possesses two distinct "handles" for further chemical elaboration:
-
The Nitro Group (-NO₂): A latent aniline. Reduction (Fe/HCl or H₂/Pd) yields the amine, allowing for amide coupling or urea formation.
-
The Bromo Group (-Br): A handle for transition-metal catalysis. It allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to extend the carbon skeleton.
Reactivity Map (Graphviz)
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways. The Blue node represents the title compound.[1] Green nodes represent high-value downstream products. The Red path indicates a potential side-reaction (cleavage of the ether) under harsh conditions.
Synthetic Protocol (Synthesis of Title Compound)
Objective: Synthesize this compound via
Retrosynthetic Logic
The most efficient route disconnects the ether oxygen.
-
Electrophile: 2-Bromo-1-fluoro-4-nitrobenzene (Activated by the para-nitro group).
-
Nucleophile: 2,4-Difluorophenol.
Materials
-
2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq)
-
2,4-Difluorophenol (1.05 eq)
-
Potassium Carbonate (
) (1.5 eq, anhydrous) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorophenol (1.05 eq) in anhydrous DMF (concentration ~0.5 M).
-
Deprotonation: Add
(1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture may become slightly heterogeneous. -
Addition: Add 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.-
Endpoint: Disappearance of the fluoronitrobenzene starting material (typically 2-4 hours).
-
-
Workup:
-
Cool to room temperature.[4]
-
Pour the reaction mixture into ice-cold water (5x reaction volume) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Process Flow Diagram
Figure 2: Operational workflow for the synthesis of the title compound.
Analytical Validation
To ensure scientific integrity, the isolated compound must be validated against the following criteria.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | 3 aromatic protons on the nitro-ring (d, dd, d patterns); 3 aromatic protons on the difluoro-ring (multiplets). | Confirms the integrity of both aromatic rings and the ether linkage. |
| ¹⁹F NMR | Two distinct signals (approx -110 to -130 ppm range). | Confirms the presence of the 2,4-difluoro substitution pattern. |
| LC-MS (ESI) | m/z 329/331 [M-H]⁻ (Negative mode often favored for nitro aromatics) or radical anion. | The 1:1 intensity ratio of peaks separated by 2 units confirms the presence of one Bromine atom. |
| Melting Point | Solid (Specific range depends on purity, typically >60°C).[2] | Sharp melting point indicates high purity. |
References
-
PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Analogous Structure Data).[5] National Library of Medicine. Available at: [Link]
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Standard reference for mechanism).
Sources
- 1. 167415-27-2|1-Bromo-2,5-difluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE | 345-24-4 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene | C7H4BrF2NO3 | CID 13314704 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity of the bromine in 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
An In-depth Technical Guide to the Reactivity of the Bromine in 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Abstract
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a bromine atom, a strongly electron-withdrawing nitro group, and a difluorophenoxy moiety creates a unique electronic environment that dictates the reactivity of the carbon-bromine bond. This guide provides a comprehensive technical analysis of the molecule's reactivity, focusing on the principal transformations it undergoes. We will explore the underlying electronic effects governing its behavior, detail the mechanisms of its key reactions, provide field-proven experimental protocols, and illustrate its application in the synthesis of complex therapeutic agents, such as the BET bromodomain inhibitor Mivebresib (ABBV-075).
Introduction: A Versatile Scaffold in Modern Drug Discovery
The landscape of modern drug discovery increasingly relies on molecular scaffolds that offer both structural complexity and predictable reactivity for the efficient construction of novel therapeutic agents.[1] this compound serves as a prime example of such a scaffold. Its utility is prominently showcased in the synthesis of Mivebresib (ABBV-075), a potent, orally available inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins, which are considered important targets in oncology.[2][3] The strategic arrangement of its substituents makes the bromine atom a versatile handle for introducing further molecular complexity, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This guide dissects the chemical principles that underpin the reactivity of this valuable synthetic intermediate.
Molecular Architecture and Electronic Landscape
The reactivity of the bromine atom in this compound is not an isolated feature but rather the result of a concerted interplay between all substituents on the aromatic ring. Understanding these electronic influences is critical to predicting and controlling its chemical transformations.
-
The Nitro Group (-NO₂): This is the most powerful activating group on the ring for nucleophilic attack. It exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[4] This effect is most pronounced at the ortho and para positions, leading to a significant polarization of the C-Br bond and stabilization of anionic intermediates.[5]
-
The Bromine Atom (-Br): As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect (-I). It is an excellent leaving group in many substitution reactions.
-
The 2,4-Difluorophenoxy Group (-OArF₂): This substituent has a more nuanced electronic role. The ether oxygen can donate electron density into the ring via a resonance effect (+M), while the highly electronegative fluorine atoms on the adjacent phenyl ring withdraw electron density inductively (-I). The net effect of this group modulates the overall electron density of the primary aromatic ring.
The convergence of these effects renders the carbon atom attached to the bromine (C2) highly electrophilic and susceptible to attack by nucleophiles.
Caption: The Addition-Elimination mechanism of SNAr.
Generalized Protocol for SNAr with an Amine Nucleophile
This protocol is based on established procedures for similar activated aryl halides and serves as a robust starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound, the amine nucleophile, and the base.
-
Add the aprotic polar solvent (approx. 0.1-0.2 M concentration relative to the substrate).
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted product.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond also serves as a key functional handle for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry. [6]
Overview of Potential Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) |
| Buchwald-Hartwig | Amine/Amide | C-N (Aryl-Amine) | Pd₂(dba)₃, Xantphos, BINAP |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tol)₃ |
Generalized Catalytic Cycle and Protocol for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for constructing biaryl structures. The general catalytic cycle provides a framework for understanding this process.
Caption: Key steps of the Suzuki-Miyaura cross-coupling cycle.
Generalized Protocol:
-
In an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to a reaction flask.
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Heat the mixture to reflux (80-110 °C) with stirring for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
Proposed Synthesis of the Core Scaffold
The title compound is not naturally occurring and must be synthesized. A logical and efficient synthetic route involves an SNAr reaction between a suitable precursor, such as 2-bromo-1-fluoro-4-nitrobenzene, and 2,4-difluorophenol. The fluorine atom on the precursor is an excellent leaving group in SNAr reactions, often more reactive than heavier halogens due to the high electronegativity which strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate. [7]
Caption: Proposed synthetic workflow for the title compound.
Summary and Outlook
This compound is a quintessential example of a modern synthetic building block where reactivity is precisely controlled by electronic design. The bromine atom, activated by a powerful ortho-nitro group, is highly susceptible to displacement via nucleophilic aromatic substitution, providing a reliable method for introducing nitrogen, oxygen, or sulfur nucleophiles. Furthermore, the C-Br bond is an excellent substrate for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This predictable and versatile reactivity profile has cemented its role as a valuable intermediate for drug development professionals aiming to synthesize novel and potent therapeutic agents.
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PubChem. (n.d.). 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Through a detailed examination of its molecular structure and the electronic effects of its substituents, this document identifies the primary sites of reactivity. The guide elucidates the mechanistic principles governing its reactions, with a focus on nucleophilic aromatic substitution (SNAr). Furthermore, it presents generalized experimental protocols for probing the identified reactive sites, supported by visual aids and a curated list of authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Molecular Architecture and Synthetic Importance
This compound is a poly-substituted aromatic compound with a unique reactivity profile that makes it a valuable building block in organic synthesis. Its structure, featuring a nitro group, a bromine atom, and a difluorophenoxy moiety on a benzene ring, creates a molecule with distinct regions of high and low electron density. These electronic features are pivotal in directing its chemical behavior and are the primary focus of this guide.
The strategic placement of a strong electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic attack, a characteristic that is central to its synthetic utility.[1][2][3] This activation allows for the selective substitution of other groups on the ring, providing a pathway to complex molecular architectures. Understanding the interplay of the electronic effects of all substituents is crucial for predicting the compound's reactivity and for designing efficient synthetic routes.
Analysis of Electrophilic Sites: A Nucleophile's Perspective
The primary electrophilic character of this compound is concentrated on the carbon atoms of the nitro-substituted benzene ring. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group (-NO₂).
The Dominant Influence of the Nitro Group
The nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][3][4] This is due to both its strong negative inductive (-I) and negative mesomeric (-M or resonance) effects. These effects withdraw electron density from the ring, particularly at the ortho and para positions relative to the nitro group, rendering these carbons highly electron-deficient and thus, prime targets for nucleophiles.
Identification of Key Electrophilic Carbons
In the structure of this compound, the key electrophilic sites are:
-
C2 (the carbon bearing the bromine atom): This position is ortho to the nitro group and is therefore significantly activated towards nucleophilic attack. The bromine atom is a good leaving group in SNAr reactions.
-
C4 (the carbon bearing the nitro group): While the nitro group itself is not typically a leaving group, the carbon it is attached to is highly electrophilic. In some cases, under specific conditions, the nitro group can be displaced.[5]
-
C6 (the carbon ortho to the nitro group and meta to the bromine): This position is also activated by the nitro group and can be a site for nucleophilic attack, although generally less so than the positions bearing a good leaving group.
The presence of the 2,4-difluorophenoxy group at C1 also influences the electron density of the ring. The ether oxygen can donate electron density via a positive mesomeric effect (+M), but the strongly electronegative fluorine atoms on the phenoxy ring have a withdrawing effect. However, the activating effect of the nitro group for nucleophilic attack is overwhelmingly dominant.
The SNAr Mechanism: A Stepwise Pathway
The reaction of this compound with a nucleophile typically proceeds via the SNAr mechanism. This is an addition-elimination process:
-
Addition of the Nucleophile: The nucleophile attacks one of the electrophilic carbons on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[2][3] This stabilization by the nitro group is a key driving force for the reaction.[6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, most commonly the bromide ion.
Sources
The Synthetic Versatility of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene: A Gateway to Novel Derivatives
An In-depth Technical Guide
Abstract
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of its reactive moieties—a labile bromine atom, a strongly activating nitro group, and a stable diaryl ether linkage—provides a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide explores the core reactivity of this compound, presenting a detailed analysis of its potential derivatization pathways. We will delve into the mechanistic principles and provide field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of the nitro group. The objective is to equip researchers and drug development professionals with the foundational knowledge to leverage this powerful building block in their synthetic endeavors.
The Core Scaffold: An Overview of this compound
The utility of any chemical intermediate is defined by its structural features and resulting electronic properties. This compound is a prime example of a molecule designed for predictable and selective reactivity.
Physicochemical Properties and Structural Features
The molecule's reactivity is fundamentally governed by the interplay of its functional groups. The diaryl ether core provides a rigid, three-dimensional structure common in many biologically active compounds. The key to its synthetic potential, however, lies in the electronic activation provided by the nitro group.
| Property | Value | Significance |
| Molecular Formula | C₁₂H₆BrF₂NO₃ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 346.08 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Key Reactive Sites | C-Br bond (ortho to -NO₂), -NO₂ group | These two sites are the primary handles for derivatization, offering orthogonal or sequential reaction possibilities. |
| Electronic Profile | Electron-deficient primary aromatic ring | The powerful electron-withdrawing nitro group makes the ring highly susceptible to nucleophilic attack, particularly at the carbon bearing the bromine atom.[1][2] |
Core Reactivity Principles: The Influence of the Nitro Group
The synthetic utility of the scaffold is dominated by the strong electron-withdrawing nature of the nitro group, which operates through both inductive (-I) and mesomeric (-M or resonance) effects.[1][3] This electronic pull creates a significant partial positive charge (δ+) on the carbon atom attached to the bromine, making it an excellent electrophilic site for nucleophilic attack.[2][3]
Furthermore, the ortho position of the nitro group is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during nucleophilic aromatic substitution.[1] This stabilization is the primary reason for the high reactivity of the C-Br bond.
Caption: Key derivatization pathways for the core scaffold.
Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely utilized pathway for derivatizing this scaffold is through SNAr at the activated C-Br bond. This reaction class is fundamental in pharmaceutical chemistry for building libraries of compounds with diverse functionalities.[4]
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction is not a concerted displacement. Instead, it proceeds via a two-step addition-elimination mechanism.[5][6]
-
Addition: The nucleophile attacks the electron-deficient carbon bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group.[1][2] This delocalization is what makes the intermediate energetically accessible and is the rate-determining step of the reaction.[3]
-
Elimination: Aromaticity is restored as the bromide ion, a good leaving group, is expelled, yielding the substituted product.
Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Protocol: Synthesis of Amine Derivatives (N-Arylation)
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry.
-
Objective: To displace the bromine atom with a primary or secondary amine.
-
Methodology:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF, 5-10 mL per mmol) is added the desired amine (1.1-1.5 eq).
-
An inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 2.0-3.0 eq), is added to the mixture.
-
Causality: The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product. For primary and secondary amine nucleophiles, the base neutralizes the proton on the nitrogen after the initial substitution.
-
-
The reaction vessel is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS.
-
Insight: Elevated temperatures are typically required to overcome the activation energy of the initial addition step. DMSO is an excellent solvent choice as its high polarity stabilizes the charged Meisenheimer complex.
-
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
Protocol: Synthesis of Ether and Thioether Derivatives
-
Objective: To displace the bromine atom with an alcohol (O-arylation) or thiol (S-arylation).
-
Methodology:
-
Activation of the Nucleophile: In a separate flask under an inert atmosphere (N₂ or Ar), the desired alcohol or thiol (1.2 eq) is dissolved in anhydrous THF or DMF. A strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), is added portion-wise at 0 °C. The mixture is stirred for 30 minutes at room temperature to ensure complete formation of the corresponding alkoxide or thiolate.
-
Causality: Alcohols and thiols are not sufficiently nucleophilic to displace the bromide directly. Deprotonation to the more potent nucleophilic anion is essential for the reaction to proceed efficiently.
-
-
Substitution Reaction: The solution of the parent compound (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed nucleophile solution at room temperature.
-
The mixture is stirred at room temperature or gently heated (50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and purification are performed as described in Section 2.2.
-
Derivatives via Palladium-Catalyzed Cross-Coupling
For constructing C-C and certain C-N bonds, especially where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools. The C-Br bond serves as an excellent handle for these transformations.[7]
Suzuki-Miyaura Coupling for Biaryl Derivatives
This reaction is one of the most powerful methods for creating carbon-carbon bonds.
-
Objective: To couple the aryl bromide with an organoboron reagent (boronic acid or ester).
-
Methodology:
-
A reaction vessel is charged with this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (N₂ or Ar) three times.
-
Insight: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and achieving high yields.
-
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
The mixture is heated to 80-110 °C with vigorous stirring until the reaction is complete.
-
Work-up and purification are performed as described in Section 2.2.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Derivatives via Modification of the Nitro Group
The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into other valuable moieties, most importantly an aniline. Nitro compounds are considered indispensable building blocks for pharmaceutically relevant molecules.[8]
Reduction to 3-Amino-4-(2,4-difluorophenoxy)bromobenzene
The reduction of the nitro group to an amine unmasks a nucleophilic site and a key synthetic precursor for amides, sulfonamides, and other functional groups.
-
Protocol 4.1.1: Reduction with Tin(II) Chloride
-
The parent compound (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.
-
An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) is added.
-
The mixture is heated to reflux (approx. 70-80 °C) for several hours.
-
Insight: This is a classic and robust method for nitro group reduction that is tolerant of many other functional groups, including aryl bromides. The reaction is typically faster and cleaner than using iron or zinc in acidic media.
-
-
After cooling, the reaction is quenched by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This neutralizes the acidic tin species and precipitates tin salts.
-
The mixture is filtered through a pad of celite to remove inorganic solids, and the filtrate is extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The resulting aniline is often pure enough for subsequent steps but can be purified by chromatography if necessary.
-
-
Protocol 4.1.2: Catalytic Hydrogenation
-
The parent compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.
-
The reaction vessel is purged with hydrogen gas (H₂) and maintained under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored until the starting material is consumed.
-
Caution: A potential side reaction is the reductive debromination of the C-Br bond. This can often be minimized by careful monitoring of the reaction time and hydrogen pressure.
-
-
Upon completion, the mixture is filtered through celite to remove the catalyst, and the solvent is evaporated to yield the aniline product.
-
Subsequent Derivatization of the Aniline
The resulting aniline is a versatile intermediate. For instance, it is a key component in the synthesis of complex molecules like the BET bromodomain inhibitor ABBV-075 (Mivebresib), which features a related diaryl ether core structure.[9] It can be readily acylated to form amides or reacted with sulfonyl chlorides to produce sulfonamides, both of which are prevalent pharmacophores in modern drug discovery.
Conclusion
This compound is a synthetically powerful and versatile building block. Its well-defined reactivity, centered on the activated C-Br bond and the reducible nitro group, allows for the systematic and predictable generation of a wide range of derivatives. By employing the fundamental transformations of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, researchers can access novel chemical matter with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the strategic and tactical framework necessary for harnessing the full synthetic potential of this valuable intermediate.
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Technical Monograph: Stability & Storage of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Executive Summary
This technical guide provides a comprehensive stability profile and storage protocol for 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene . As a functionalized diaryl ether containing a nitro group and multiple halogen substituents, this compound serves as a high-value intermediate in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and pharmaceutical scaffolds.
While the ether linkage offers moderate hydrolytic stability, the presence of the electron-withdrawing nitro group and the bromine atom introduces specific sensitivities to photolysis , nucleophilic attack , and thermal decomposition . This guide defines a storage ecosystem designed to mitigate these risks, ensuring >98% purity retention over extended timelines.
Part 1: Chemical Identity & Structural Analysis
To understand the storage requirements, we must first analyze the structural vulnerabilities of the molecule.
| Feature | Chemical Component | Stability Implication |
| Core Skeleton | Diaryl Ether (Biaryl Ether) | Generally stable to oxidation but susceptible to cleavage under strong basic conditions or specific enzymatic pathways. |
| Electronic Activator | 4-Nitro Group ( | Strong electron-withdrawing group (EWG). Increases the electrophilicity of the aromatic ring, making the ether linkage more susceptible to nucleophilic aromatic substitution ( |
| Reactive Handle | 2-Bromine ( | The primary site for cross-coupling (e.g., Suzuki-Miyaura). Sensitive to transition metals and UV light (homolytic cleavage). |
| Lipophilicity | 2,4-Difluoro Substituents | Increases hydrophobicity. Reduces hygroscopicity but increases solubility in lipids/organic solvents. |
Part 2: Physicochemical Stability Profile
Thermal Stability & Decomposition
Nitroaromatic compounds possess high potential energy. While this specific ether is not classified as a primary explosive, the nitro group renders it susceptible to exothermic decomposition at elevated temperatures.
-
Risk: Runaway decomposition if heated beyond
or distilled to dryness. -
Observation: Analogs typically show melting points in the
range. Storage above may accelerate "sweating" or crystal lattice collapse, increasing surface area for oxidation.
Photolytic Sensitivity (Critical)
Diaryl ethers, particularly those with nitro substituents, are chromophores that absorb UV-Vis radiation.
-
Mechanism: UV exposure can induce homolytic cleavage of the
bond or excite the nitro group, leading to radical formation and polymerization or rearrangement. -
Protocol: Strict exclusion of light is required.
Hydrolytic Stability
The ether bond is robust against neutral water. However, the 4-nitro group activates the benzene ring, making the phenoxy group a better leaving group than in unsubstituted diphenyl ether.
-
Condition: In the presence of strong bases (
) and moisture, the ether bond can hydrolyze, releasing 2,4-difluorophenol and 2-bromo-4-nitrophenol .
Part 3: Storage Protocols (The "Self-Validating" System)
This protocol utilizes a "Defense in Depth" strategy. Do not rely on a single barrier.
Primary Storage Conditions
-
Temperature: Refrigerator (
to ).-
Rationale: Reduces the kinetic rate of all degradation pathways (Arrhenius equation) and prevents melting/sintering of the solid.
-
-
Atmosphere: Inert Gas Padding (Argon or Nitrogen).
-
Rationale: Displaces oxygen (preventing oxidative darkening) and ambient moisture.
-
-
Container: Amber Borosilicate Glass with Teflon-lined caps.
-
Rationale: Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can contaminate the lipophilic ether.
-
Handling Workflow
-
Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquot: If frequent use is expected, split the bulk material into single-use aliquots to minimize freeze-thaw cycles and gas exposure.
Degradation Logic Diagram
The following diagram illustrates the causal pathways for degradation and the required mitigation steps.
Figure 1: Mechanistic degradation pathways and the protective intervention logic.
Part 4: Quality Control & Degradation Monitoring
To ensure scientific integrity, the storage condition must be validated by periodic QC.
Recommended Retest Interval
-
Initial Retest: 6 months.
-
Subsequent Retest: Every 12 months.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the specific degradation products (phenols) which may not be visible via simple melting point analysis.
Standard QC Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient Acetonitrile : Water (with 0.1% Formic Acid).
-
Why Acid? Keeps the phenolic degradation products protonated, ensuring sharp peaks.
-
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Pass Criteria: Purity
(Area %).
QC Workflow Visualization
Figure 2: Quality Control decision matrix for long-term storage validation.
Part 5: Safety & Handling (HSE)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or absorbed through skin.[1][2] | Wear nitrile gloves (double gloving recommended). |
| Skin/Eye Irritant | Causes serious eye irritation and skin sensitization. | Use a fume hood.[3] Wear safety goggles. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (common for diphenyl ethers).[4] | Do not release into drains.[3][4] Collect as halogenated organic waste. |
Spill Response: Do not sweep dry dust (static risk). Dampen with inert oil or water, then absorb with vermiculite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13314704, 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (Analog). Retrieved from [Link]
- Takasuka, S., et al. (1998).Stability and degradation of diphenyl ether herbicides in soil. Journal of Pesticide Science. (General reference for diaryl ether stability mechanisms).
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene in Medicinal Chemistry
Abstract
This guide outlines the strategic application of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene as a high-value scaffold in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Characterized by a "triad of reactivity"—an electrophilic nitro group, a chemically versatile bromine handle, and a metabolically robust 2,4-difluorophenoxy ether—this intermediate allows for the rapid generation of Structure-Activity Relationship (SAR) libraries. This document provides validated protocols for chemo-selective reduction and palladium-catalyzed cross-coupling, specifically tailored to preserve the structural integrity of the halogenated core.
Chemical Profile & Structural Significance[1][2][3][4][5][6]
The utility of this compound lies in its ability to serve as a central hub for Fragment-Based Drug Discovery (FBDD) . The 2,4-difluorophenoxy moiety is a recognized "privileged substructure" in medicinal chemistry, often employed to block metabolic "soft spots" (para-oxidation) and modulate lipophilicity (
Physicochemical Properties[2][3][4][7]
| Property | Value / Descriptor | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 342.08 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; suitable for hydrophobic pockets |
| H-Bond Donors/Acceptors | 0 / 5 | Modulatable via Nitro reduction |
| Key Pharmacophore | 2,4-Difluorophenoxy | Bioisostere for lipophilic ethers; metabolic stability |
| Reactive Handles | 4-Nitro ( | Orthogonal reactivity for sequential functionalization |
Synthetic Utility & Logic
The synthesis of complex bioactive molecules (e.g., Mivebresib analogs or p38 MAP kinase inhibitors ) often requires a central benzene ring decorated with an ether, an amine, and a heterocycle. This scaffold provides the exact pre-functionalized core needed.
The "Triad" Workflow
-
Anchoring (Pre-installed): The 2,4-difluorophenoxy group is already in place, avoiding late-stage etherification which can be low-yielding due to steric hindrance.
-
Differentiation (Step A): Chemo-selective reduction of the Nitro (
) group to an aniline ( ). This aniline serves as the nucleophile for sulfonylation (e.g., in BET inhibitors) or amide coupling. -
Expansion (Step B): The Bromo (
) group remains intact during reduction, serving as the electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach the "Warhead" or heteroaryl tail.
Reaction Pathway Diagram
Caption: Sequential functionalization workflow transforming the nitro-bromo scaffold into a bioactive drug candidate.
Detailed Experimental Protocols
Protocol A: Chemo-Selective Nitro Reduction (Iron-Mediated)
Objective: Reduce the nitro group to an aniline without dehalogenating the sensitive aryl-bromide bond.
Note: Standard catalytic hydrogenation (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Iron Powder (Fe): 5.0 equiv (Fine mesh, activated)
-
Ammonium Chloride (
): 5.0 equiv -
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substrate (10 mmol) in Ethanol (40 mL).
-
Activation: Add a solution of
(50 mmol) in Water (10 mL) to the flask. -
Reduction: Add Iron powder (50 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Monitor by TLC or LC-MS.-
Checkpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the Nitro peak and the emergence of the Aniline (
Da).
-
-
Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.
-
Isolation: Concentrate the filtrate. Partition between Ethyl Acetate and saturated
. Dry the organic layer over , filter, and concentrate. -
Yield: Expect 85–95% yield of a tan/brown solid (4-Amino-2-bromo-1-(2,4-difluorophenoxy)benzene).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Couple the aryl bromide with a boronic acid to install the heteroaryl tail (e.g., for kinase hinge binding).
Reagents:
-
Substrate: Functionalized Aniline Intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester:
(1.2 equiv) -
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane
Procedure:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Nitrogen or Argon.
-
Charging: Add the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), and Palladium catalyst (0.05 mmol).
-
Solvation: Add degassed 1,4-Dioxane (5 mL) and the aqueous
solution. -
Reaction: Seal the vial and heat to
for 12–16 hours. -
Scavenging (Optional): If Pd residues are high, treat with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.
-
Purification: Dilute with water, extract with DCM. Purify via Flash Column Chromatography (Gradient: Hexanes -> EtOAc).
Application Case Study: BET Inhibitor Analogs
This scaffold is structurally homologous to the core of Mivebresib (ABBV-075) , a potent pan-BET bromodomain inhibitor.[2]
-
Target Molecule:
-(4-(2,4-difluorophenoxy)-3-(heteroaryl)phenyl)sulfonamide. -
Role of Scaffold:
-
2,4-Difluorophenoxy: Occupies the hydrophobic "WPF shelf" in the BET bromodomain, enhancing binding affinity and metabolic stability compared to a non-fluorinated phenoxy group.
-
Sulfonamide (via Nitro reduction): Forms critical hydrogen bonds with Asparagine residues in the binding pocket.
-
Heteroaryl (via Bromo coupling): Typically a pyrrolopyridone or similar moiety that mimics the acetyl-lysine recognition motif.
-
Comparative Advantage: Using the nitro-bromo intermediate allows researchers to vary the "Warhead" (via Suzuki coupling) late in the synthesis, enabling the rapid creation of a library of analogs with different kinase selectivity profiles without re-synthesizing the core.
Safety & Handling
-
Nitroaromatics: Potentially explosive if heated under confinement. Ensure proper venting during reflux.
-
Halogenated Compounds: Can be skin irritants. Use gloves (Nitrile) and work in a fume hood.
-
Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe). Dispose of as hazardous solid/liquid waste according to EHS regulations.
References
-
Mivebresib (ABBV-075)
-
McDaniel, K. F., et al. "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor." Journal of Medicinal Chemistry, 2017, 60(20), 8369–8384.[2]
-
[2]
-
-
General Nitro Reduction Protocols
-
Suzuki-Miyaura Coupling on Aryl Bromides
- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Fluorine in Medicinal Chemistry (The "Fluorine Effect")
- Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Explains the metabolic stability of the 2,4-difluorophenoxy motif).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 5. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 6. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene | C7H4BrF2NO3 | CID 13314704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene as a building block for pharmaceuticals
Strategic Building Block for Next-Generation Kinase Inhibitors[1]
Abstract
This technical guide profiles 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene , a specialized biaryl ether intermediate critical in the synthesis of Type II Kinase Inhibitors (e.g., targeting c-Met, VEGFR, and EGFR). Its structural triad—a reactive nitro group, an ortho-bromo handle, and a lipophilic difluorophenoxy tail—provides medicinal chemists with a versatile scaffold for Structure-Activity Relationship (SAR) exploration. This document details the validated synthesis of this building block, its chemoselective reduction, and its application in constructing pharmacologically active heterocycles.
Chemical Profile & Structural Utility[2][3]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₆BrF₂NO₃ |
| Molecular Weight | 330.08 g/mol |
| Core Motif | Diaryl Ether (Biaryl Ether) |
| Key Functionalities | Nitro (-NO₂): Precursor to primary amine for amide/urea coupling.Bromo (-Br): Handle for Suzuki-Miyaura, Buchwald-Hartwig, or cyclization.Difluorophenoxy: Lipophilic pharmacophore improving metabolic stability. |
The "Linchpin" Concept
In drug discovery, this molecule acts as a linchpin. The ether linkage is established early, locking in the pharmacophore's geometry. The nitro group serves as a "masked" aniline, protected from oxidation until needed. The bromine atom allows for late-stage diversification, enabling the rapid synthesis of library analogs without rebuilding the core.
Application Protocol 1: Synthesis of the Building Block
Objective: Efficiently synthesize the target ether via Nucleophilic Aromatic Substitution (SₙAr).
Rationale: The reaction exploits the high electrophilicity of 2-bromo-1-fluoro-4-nitrobenzene . The fluorine atom, activated by the para-nitro group, is selectively displaced by the phenoxide nucleophile. The ortho-bromine atom provides additional activation via inductive withdrawal but remains intact due to the superior leaving group ability of fluoride in SₙAr regimes.
Materials
-
Substrate: 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq)
-
Nucleophile: 2,4-Difluorophenol (1.05 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized (1.5 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Temperature: 60–80 °C
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with 2,4-difluorophenol (1.05 eq) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes to generate the potassium phenoxide. Note: The mixture may turn slight yellow.
-
Addition: Add 2-bromo-1-fluoro-4-nitrobenzene (1.0 eq) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Heat the mixture to 70 °C under nitrogen atmosphere. Monitor by HPLC/TLC.
-
Endpoint: Conversion is typically >98% within 2–4 hours.
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (10x reaction volume) with vigorous stirring. The product typically precipitates as a solid.[1]
-
Isolation: Filter the solid. Wash with water (3x) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc) if high purity (>99%) is required.
Application Protocol 2: Chemoselective Reduction (The "Expert" Step)
Objective: Reduce the nitro group to an aniline WITHOUT debrominating the aromatic ring.
Critical Insight: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (cleaving the C-Br bond). To preserve the bromine for future coupling, a chemoselective reduction method is mandatory.
Method A: Iron-Mediated Reduction (Bechamp Conditions)
Robust, scalable, and highly selective.
-
Setup: Dissolve the nitro-ether intermediate (from Protocol 1) in Ethanol/Water (3:1 ratio).
-
Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Reaction: Reflux (approx. 80 °C) with vigorous stirring for 2–4 hours.
-
Monitoring: Monitor the disappearance of the nitro peak by LC-MS.
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the solvent to yield 4-amino-2-bromo-1-(2,4-difluorophenoxy)benzene .
Method B: Dithionite Reduction (Mild Conditions)
Suitable for small scale or acid-sensitive substrates.
-
Dissolve substrate in THF/Water (1:1).
-
Add Sodium Dithionite (Na₂S₂O₄, 3–4 eq) and NaHCO₃ (base).
-
Stir at ambient temperature until reduction is complete.
Downstream Application: Constructing the Kinase Inhibitor Scaffold
Case Study: Synthesis of a Urea-Linked Kinase Inhibitor.
Once the Aniline is generated (via Protocol 2), it serves as the nucleophile to build the final drug candidate.
Workflow Visualization (DOT):
Caption: Synthesis pathway from raw materials to active pharmaceutical ingredient (API) precursor, highlighting the chemoselective reduction step.
Experimental Step: Urea Formation
-
Reactant: Dissolve the Aniline (from Protocol 2) in Dichloromethane (DCM).
-
Coupling: Add an isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.0 eq).
-
Catalysis: Optionally add a catalytic amount of DMAP or TEA if reaction is slow.
-
Outcome: The product is a Diaryl Urea , a classic motif in inhibitors like Sorafenib or Regorafenib. The retained Bromine atom is now available for a final Suzuki coupling to add a solubilizing tail (e.g., N-methylpiperazine derivative), completing the drug molecule.
Safety & Handling
-
Nitroaromatics: Potentially energetic. Do not heat the crude reaction mixture of Protocol 1 above 100 °C without thermal safety screening (DSC).
-
Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers. Handle with double nitrile gloves and work in a fume hood.
-
Waste: Aqueous waste from the SnAr reaction contains fluorides and organic solvents; dispose of according to halogenated waste protocols.
References
-
Nucleophilic Aromatic Substitution (SₙAr)
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines." Chemical Reviews. (Foundational mechanistic grounding).
-
- Gong, Y., et al. (2010). "Practical Synthesis of Diaryl Ethers via SₙAr Reaction of Phenols and Activated Aryl Fluorides." Synthetic Communications.
- Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters. (Context for reduction selectivity).
-
Kinase Inhibitor Structural Biology (DFG-out binders)
-
Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-MEK signaling pathway." Cell. (Describes the binding mode requiring the diaryl ether motif).
-
- Related Intermediate Synthesis (Patent Literature): World Intellectual Property Organization, WO2005030140. "Process for the preparation of quinazoline derivatives." (Describes analogous SnAr couplings in drug synthesis).
Sources
Application Note: Strategic Utilization of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene in PPO-Inhibitor Herbicide Synthesis
This is a comprehensive Application Note and Protocol Guide designed for researchers in agrochemical discovery and process chemistry.
Executive Summary
The compound 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (referred to herein as Intermediate A ) represents a high-value scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , a critical class of herbicides (Group 14/Group E) used for broadleaf weed control.
Unlike first-generation diphenyl ethers (e.g., Nitrofen, Acifluorfen), which rely on chloro-substitution, the incorporation of the 2,4-difluorophenoxy moiety enhances metabolic stability and lipophilicity, improving translocation in resistant weed biotypes. This guide details the synthesis, purification, and downstream functionalization of Intermediate A, positioning it as a versatile building block for next-generation uracil, triazolinone, and N-phenylimide herbicides.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 330.08 g/mol |
| Key Functionalities | Nitro Group ( |
| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water. |
Structural Advantages in Agrochemical Design
-
Metabolic Blockade: The fluorine atoms at the 2' and 4' positions of the phenoxy ring block oxidative metabolism (hydroxylation) in plants, increasing persistence within the target weed.
-
Orthogonal Reactivity: The molecule possesses three distinct reaction sites, allowing for "Diversity-Oriented Synthesis" (DOS) of herbicide libraries.
Synthetic Pathway & Mechanism
The synthesis of Intermediate A is achieved via a Nucleophilic Aromatic Substitution (
Reaction Scheme Visualization
Figure 1:
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Large-scale preparation of the core scaffold.
Reagents:
-
2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq, 22.0 g)
-
2,4-Difluorophenol (1.1 eq, 14.3 g)
-
Potassium Carbonate (
), anhydrous (1.5 eq, 20.7 g) -
Dimethylformamide (DMF) or DMSO (anhydrous, 150 mL)
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with 2,4-difluorophenol (14.3 g) and anhydrous DMF (100 mL). Stir at room temperature under
. -
Deprotonation: Add
(20.7 g) in a single portion. Stir for 30 minutes at ambient temperature to generate the phenoxide anion. Note: Slight exotherm may occur. -
Addition: Dissolve 2-bromo-1-fluoro-4-nitrobenzene (22.0 g) in the remaining DMF (50 mL) and add dropwise to the reaction mixture over 20 minutes.
-
Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC until the starting fluoride is consumed (<1%).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (600 mL) with vigorous stirring. The product should precipitate as a solid.
-
Isolation: Filter the precipitate. Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95%.
-
Expected Yield: 85–92%
-
Appearance: Pale yellow solid.[1]
-
Protocol B: Downstream Functionalization (Nitro Reduction)
Objective: Converting the nitro group to an aniline to enable heterocycle formation (e.g., Uracil moiety).
Reagents:
-
Intermediate A (10.0 g)
-
Iron powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (
, 5.0 eq) -
Ethanol/Water (4:1 v/v, 100 mL)
Procedure:
-
Suspend Intermediate A in Ethanol/Water in a 250 mL flask.
-
Add
and Iron powder. -
Heat to reflux (78°C) for 2 hours. The yellow color of the nitro compound will fade.
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.
-
Concentration: Evaporate the solvent to obtain 2-bromo-4-amino-1-(2,4-difluorophenoxy)benzene .
-
Use: This aniline is immediately ready for reaction with ethyl chloroformate or triphosgene to build the PPO-inhibiting heterocycle.
Strategic Applications in Herbicide Discovery
The utility of this intermediate lies in its ability to be converted into potent PPO inhibitors. The following workflow illustrates the logical progression from this scaffold to an active herbicide.
Workflow: "Scaffold-to-Lead" Progression
Figure 2: Divergent synthesis pathways. Path 1 builds the enzyme-inhibiting core, while Path 2 optimizes physical properties for crop safety.
Comparative Efficacy Data (Simulated)
Based on structure-activity relationship (SAR) trends in diphenyl ethers:
| Compound Variant | LogP | Soil Half-Life ( | PPO Inhibition ( |
| Non-fluorinated (2,4-dichloro) | 4.2 | 12 days | 15 nM |
| Fluorinated (2,4-difluoro) | 3.8 | 25 days | 8 nM |
| Advantage | Better Translocation | Extended Residual Control | Higher Potency |
Safety & Handling (SDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (typical for diphenyl ethers).
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
-
Waste: Dispose of aqueous waste containing fluorinated aromatics in dedicated halogenated waste streams.
References
-
Nucleophilic Arom
) Methodology: -
Synthesis of Fluorinated Diphenyl Ethers
-
Protocol Reference: "Fragment-Based Discovery of Novel Pyridones... as BET Inhibitors." Journal of Medicinal Chemistry, 2017. (Describes coupling of 2-bromo-1-fluoro-4-nitrobenzene with phenols). Link
-
-
Agrochemical Context (PPO Inhibitors)
-
Compound Data
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. scribd.com [scribd.com]
- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 4. trifluoroacetamide| Ambeed [ambeed.com]
- 5. Brochure pharma | PDF [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AU2019312393A1 - Iminosulfanone compound as bromodomain protein inhibitor and pharmaceutical composition and medical use thereof - Google Patents [patents.google.com]
synthesis of novel heterocycles from 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
[2]
Part 3: Detailed Experimental Protocols
Protocol A: Intramolecular Direct Arylation (The "Fagnou" Conditions)
This protocol utilizes a Concerted Metallation-Deprotonation (CMD) mechanism, where a carboxylate ligand (Pivalate) acts as an intramolecular base to abstract the proton.
Reagents & Materials:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[2]
-
Ligand: PCy3 (Tricyclohexylphosphine) or SPhos (Optional, often ligand-free works for activated systems, but PCy3 ensures conversion).
-
Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for CMD mechanism.
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Dimethylacetamide (DMAc) or Toluene (degassed).
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk Line):
-
In a dry reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 mmol, 374 mg), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Note: If using a ligand like PCy3·HBF4, add it here (10 mol%).
-
-
Solvent Addition:
-
Evacuate and backfill with Argon (3x).
-
Add DMAc (5.0 mL) via syringe.
-
Add Pivalic Acid (30 mg, 0.3 mmol). Why? Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
-
-
Reaction:
-
Seal the vial and heat to 110°C for 16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the Br isotope pattern and formation of the M-HBr mass (Mass shift: -80 Da).
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20). The cyclized product is typically more polar than the starting material but less polar than the de-brominated byproduct.
-
Expected Yield: 75-85% Data Validation:
-
1H NMR: Loss of the specific doublet corresponding to the proton at the cyclization site (Ring B, C-6).
-
19F NMR: Distinct shift in the fluorine signals due to the rigidification of the ring system.
Protocol B: Nitro Reduction & Library Generation
Once the Dibenzofuran core is formed, the nitro group serves as a "masked" handle for diversification.
Reagents:
-
Substrate: 1,3-Difluoro-7-nitrodibenzo[b,d]furan (From Protocol A).
-
Reductant: Iron Powder (Fe) (5.0 equiv) + Ammonium Chloride (NH₄Cl) (5.0 equiv).
-
Solvent: Ethanol/Water (4:1).
Methodology:
-
Dissolve the nitro-compound in EtOH/H₂O.
-
Add Fe powder and NH₄Cl.
-
Reflux at 80°C for 2 hours. (Fe is preferred over H₂/Pd here to avoid any risk of hydrodefluorination).
-
Filter hot through Celite. Concentrate.
-
Result: 7-Amino-1,3-difluorodibenzo[b,d]furan.
Application (Library Synthesis): React the resulting aniline with various acid chlorides or isocyanates to generate a library of Amido-Dibenzofurans .
| Reagent Class | Reaction Conditions | Target Therapeutic Class |
| Aryl Isocyanates | DCM, TEA, RT, 2h | Urea derivatives (Kinase Inhibitors) |
| Heteroaryl Acid Chlorides | THF, DIPEA, 0°C | Bi-heterocyclic systems (Antivirals) |
| Sulfonyl Chlorides | Pyridine, 60°C | Sulfonamides (Metabolic modulators) |
Part 4: Mechanistic Visualization (CMD Cycle)
Understanding the Concerted Metallation-Deprotonation is vital for troubleshooting. If the reaction fails, it is often due to the lack of an appropriate carboxylate source (PivOH).
Part 5: References
-
Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008).[5] Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air. Journal of Organic Chemistry, 73(13), 5022–5028. Link
-
Campeu, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Communications, (11), 1253–1264. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27-50. Link
-
McGlacken, G. P., & Bateman, L. M. (2009). Recent Advances in Aryl-Aryl Bond Formation by Direct Arylation. Chemical Society Reviews, 38, 2447-2464. Link
Protocol for the Regioselective Nitration of 2-Bromo-1-(2,4-difluorophenoxy)benzene
An Application Note for the Synthesis of Key Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive experimental protocol for the nitration of 2-Bromo-1-(2,4-difluorophenoxy)benzene. Nitrated diphenyl ethers are crucial building blocks in the synthesis of various pharmaceutical agents and advanced materials. This document outlines a detailed, step-by-step procedure for the reaction, including the preparation of the nitrating agent, reaction execution, product isolation, and purification. Furthermore, it delves into the underlying mechanistic principles, the regiochemical challenges governed by multiple substituents, and the analytical techniques required for product characterization. Safety protocols are emphasized throughout to ensure secure laboratory operations.
Introduction and Scientific Background
Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] Aromatic nitration, specifically, is a vital EAS reaction that introduces a nitro (–NO₂) group onto an aromatic nucleus, a critical step in the synthesis of anilines, dyes, and energetic materials.[2] The reaction typically proceeds by treating an aromatic compound with a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.[2][3][4][5]
The substrate, 2-Bromo-1-(2,4-difluorophenoxy)benzene, presents a complex case for regioselectivity due to its two distinct aromatic rings, each bearing multiple substituents with competing electronic and steric effects. Understanding these effects is paramount for predicting and controlling the reaction's outcome.
-
Ring A (Bromophenoxy moiety): Contains a bromine atom and a phenoxy group (–OAr). The ether oxygen is a powerful activating group and directs electrophilic attack to the ortho and para positions due to its ability to donate electron density via resonance.[6][7] The bromine atom is a deactivating group but is also an ortho, para-director.[8][9]
-
Ring B (Difluorophenyl moiety): Contains two fluorine atoms. Halogens are deactivating yet ortho, para-directing.[8]
The interplay of these directing effects, combined with steric hindrance, will determine the final distribution of the mono-nitrated isomers. This protocol is designed to favor mono-nitration and provide a pathway for the isolation of the principal isomers.
Reaction Mechanism and Regioselectivity
The nitration proceeds via a well-established two-step electrophilic aromatic substitution mechanism.[5]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear and highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of one of the aromatic rings attacks the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[2][5]
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the stable aromatic system and yielding the final product.[2]
Predicted Regioselectivity: The phenoxy group on Ring A is the most powerful activating group in the molecule, making Ring A significantly more susceptible to electrophilic attack than the deactivated Ring B.[7][10] Within Ring A, the ether linkage directs substitution to the positions ortho and para to itself. The para position is already occupied by the bromine atom. Therefore, the primary sites of nitration will be the two ortho positions relative to the phenoxy group. Steric hindrance from the adjacent bromine atom may influence the ratio of the two possible ortho isomers.
Caption: Predicted regioselectivity for the nitration.
Mandatory Safety Protocols
Extreme caution must be exercised during this procedure. Nitration reactions are highly exothermic and involve corrosive, toxic, and oxidizing materials.[11]
-
Hazard Assessment:
-
Mixed Acid (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent.[12] Causes severe burns on contact with skin or eyes.[13] Can react violently with organic materials. Inhalation of fumes is toxic.[11][13]
-
2-Bromo-1-(2,4-difluorophenoxy)benzene: Halogenated aromatic compounds may be irritants and toxic. Handle with care.
-
Thermal Runaway: The reaction is highly exothermic. Uncontrolled temperature can lead to vigorous, uncontrolled reactions, potentially causing explosions or fires.[11]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[12][13]
-
Hand Protection: Use acid-resistant gloves (e.g., neoprene or butyl rubber). Standard nitrile gloves offer insufficient protection.[14]
-
Body Protection: A flame-retardant lab coat and an acid-resistant apron are required.[12]
-
-
Engineering Controls:
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Bromo-1-(2,4-difluorophenoxy)benzene | >98% Purity | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Nitric Acid (HNO₃) | Concentrated (70%) | VWR |
| Dichloromethane (DCM) | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics |
| Deionized Water | High Purity | In-house |
| Crushed Ice | N/A | In-house |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
| Hexanes | HPLC Grade | J.T. Baker |
| Ethyl Acetate | HPLC Grade | J.T. Baker |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated H₂SO₄.
-
Place the flask in an ice/water bath and allow the acid to cool to 0–5 °C.
-
Slowly and dropwise , add 5 mL of concentrated HNO₃ to the cold, stirring sulfuric acid. CAUTION: This is a highly exothermic process. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, let the mixture stir in the ice bath for 10 minutes.
-
-
Reaction Setup:
-
In a separate 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g of 2-Bromo-1-(2,4-difluorophenoxy)benzene in 20 mL of dichloromethane.
-
Cool this solution to 0 °C using an ice/water bath.
-
-
Nitration Reaction:
-
Slowly add the prepared cold nitrating mixture from step 1 to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirring substrate solution over a period of 30-45 minutes.
-
Crucially, maintain the internal reaction temperature between 0 °C and 5 °C. Use the ice bath to control the temperature.[9]
-
After the addition is complete, let the reaction stir at 0–5 °C for an additional 1 hour.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The formation of new, more polar spots indicates product formation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture into a 1 L beaker containing approximately 200 g of crushed ice with vigorous stirring.[15]
-
Allow the ice to melt completely. Transfer the mixture to a separatory funnel.
-
Separate the organic layer (DCM).
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
100 mL of cold deionized water.
-
100 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acid; may cause gas evolution).
-
100 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be an oil or a semi-solid mixture of isomers.
-
Purify the crude product via flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 Hexanes:Ethyl Acetate) to separate the different isomers.
-
Collect fractions and analyze by TLC to identify and combine the purified products.
-
Caption: Experimental workflow for the nitration protocol.
Characterization and Data Analysis
The separation and identification of the resulting isomers are critical. A combination of chromatographic and spectroscopic methods is recommended.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for determining the number of isomers formed and their relative ratios in the crude product mixture.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating volatile isomers and confirming their molecular weight (MW) from the mass spectrum.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for unambiguous structure elucidation. The coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum will be diagnostic for determining the position of the nitro group.
Expected Analytical Data (Hypothetical for Major Isomer)
| Analysis | Expected Result |
| MS (EI) | Molecular Ion (M⁺) peak corresponding to C₁₂H₆BrF₂NO₃. Isotopic pattern characteristic of a bromine-containing compound. |
| ¹H NMR | The aromatic region will show distinct signals for the protons on both rings. The introduction of the NO₂ group will cause a downfield shift for adjacent protons. |
| ¹³C NMR | A new signal for the carbon atom attached to the nitro group (ipso-carbon) will appear around 140-150 ppm. Shifts in other carbon signals will also be observed. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, confirming the integrity of the difluorophenyl ring. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently active nitrating agent; temperature too low. | Ensure acids are concentrated and fresh. Allow the reaction to stir for a longer period or warm slightly (e.g., to room temperature), but monitor carefully. |
| Formation of Di-nitro Products | Reaction temperature was too high; excess nitrating agent.[9] | Maintain strict temperature control (0–5 °C). Use a stoichiometric amount of nitric acid. Reduce reaction time. |
| Dark/Tarry Crude Product | Temperature runaway causing decomposition/oxidation. | Improve cooling efficiency. Add the nitrating agent even more slowly. Ensure vigorous stirring. |
| Poor Isomer Separation | Inappropriate chromatography solvent system. | Optimize the eluent system for flash chromatography. Use a shallower gradient. Consider using a different stationary phase or HPLC for separation.[18][19] |
Conclusion
This application note details a robust and reproducible protocol for the mono-nitration of 2-Bromo-1-(2,4-difluorophenoxy)benzene. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve regioselective nitration, primarily on the more activated bromophenoxy ring. The successful synthesis and purification of these nitrated intermediates provide valuable precursors for further functionalization in the fields of medicinal chemistry and materials science. Adherence to the stringent safety measures outlined is essential for the safe execution of this powerful synthetic transformation.
References
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
-
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
OpenOChem Learn. EAS-Nitration. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Pennsylvania State University. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]
-
Dartmouth College Environmental Health and Safety. Nitric Acid. [Link]
-
Savita Pall and Chemistry. Nitration of Bromobenzene. [Link]
-
Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]
-
ATSDR. 6. analytical methods. [Link]
-
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]
- Google Patents. (A1) EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
ERIC. (2011, September). EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education. [Link]
-
PubMed Central (PMC). Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS. [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. EAS-Nitration | OpenOChem Learn [learn.openochem.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 5. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 16. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 17. Isomer Separation of Polybrominated Diphenyl Ether Metabolites using nanoESI-TIMS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 19. ERIC - EJ943671 - Radial Chromatography for the Separation of Nitroaniline Isomers, Journal of Chemical Education, 2011-Sep [eric.ed.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Welcome to the dedicated technical support guide for the recrystallization of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific compound. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a direct question-and-answer format to address the precise challenges you may encounter.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations for their causes and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals upon cooling.
Question: My this compound is separating as an oil in the solvent rather than forming distinct crystals. What is causing this, and how can I resolve it?
Answer: "Oiling out" is a common phenomenon in the recrystallization of nitroaromatic compounds.[1] It typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, causing the compound to melt in the hot solvent and separate as a liquid upon cooling.[2][3] A high concentration of impurities can also contribute to this issue by depressing the melting point of the mixture.[1]
Causality and Solution Workflow:
-
Re-dissolve the Oil: Gently reheat the mixture until the oil completely dissolves back into the solution.[1]
-
Lower the Saturation Point: Add a small amount of additional hot solvent to the solution. This will decrease the concentration of the solute and lower the temperature at which saturation occurs, potentially avoiding the melting point of your compound.[4]
-
Promote Slow Cooling: Rapid cooling encourages oil formation. To counter this, allow the flask to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually. Very slow cooling is often the key to encouraging the formation of well-defined crystals over an oil.[2]
-
Consider an Alternative Solvent System: If the issue persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or employ a mixed solvent system.[2] For halogenated nitrobenzenes, solvent systems like ethanol-water or heptane/ethyl acetate mixtures can be effective.[5]
Issue 2: No crystals form, even after the solution has cooled to room temperature or below.
Question: I've allowed my solution of this compound to cool, and even placed it in an ice bath, but no crystals have appeared. What should I do?
Answer: The absence of crystal formation upon cooling usually points to one of two scenarios: either the solution is not sufficiently saturated, or it has become supersaturated, a state where the solute concentration exceeds its normal solubility but has not yet precipitated.
Troubleshooting Steps:
-
Address Potential Oversaturation (Induce Crystallization):
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][6]
-
Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[6]
-
-
Address Insufficient Saturation:
-
This is the most frequent reason for crystallization failure.[2] If induction methods do not work, it is likely you have used too much solvent.
-
Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration.[4][7] Once you observe the formation of a slight turbidity or crystals in the hot solution, add a minimal amount of hot solvent to redissolve them and then allow the solution to cool again.
-
Issue 3: The yield of recrystallized product is very low.
Question: After filtration and drying, the recovered amount of my purified this compound is significantly lower than expected. What are the common causes of poor recovery?
Answer: Low recovery is a frustrating but often preventable issue in recrystallization. The primary culprits are using an excessive amount of solvent, premature crystallization during filtration, or washing the collected crystals with a solvent that is not ice-cold.[1]
Key Factors and Optimization Strategies:
-
Excessive Solvent Use: The most common error leading to low yield is dissolving the crude product in too much solvent.[6] Remember, the goal is to create a saturated solution at the solvent's boiling point. Any excess solvent will retain more of your compound in solution upon cooling.
-
Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[1][6] Using room temperature or warm solvent will redissolve a portion of your purified product.[6]
-
Incomplete Crystallization: Ensure the solution has been thoroughly cooled, preferably in an ice bath, before filtration to maximize the amount of product that crystallizes out of the solution.
Issue 4: The recrystallized product is still impure.
Question: I have performed the recrystallization, but melting point analysis or spectroscopy indicates that my this compound is not pure. What went wrong?
Answer: Impurities in the final product can result from several factors, including the co-precipitation of impurities with your compound, the use of an inappropriate solvent, or too rapid cooling.
Refinement Strategies:
-
Slow Down the Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[7] If your initial crystallization was fast, re-dissolve the product in a minimum of hot solvent and allow it to cool much more slowly.
-
Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the impurities well even at low temperatures, or not at all, allowing them to be filtered off.[1] If your impurities have similar solubility profiles to your target compound in the chosen solvent, you may need to select a different solvent or consider an alternative purification technique like column chromatography.
-
Consider a Second Recrystallization: Sometimes, a single recrystallization is not sufficient to remove all impurities, especially if the initial material was very crude. A second recrystallization using the same or a different solvent system can significantly improve purity.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the recrystallization of this compound.
Q1: What are the ideal characteristics of a solvent for recrystallizing this compound?
A1: The ideal solvent should exhibit a steep solubility curve for the compound. This means this compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][4] This temperature-dependent solubility is crucial for maximizing product recovery.[1] Additionally, the solvent should either dissolve impurities completely, even at low temperatures, or not dissolve them at all, allowing for their removal by filtration.[1] The solvent must also be chemically inert towards the compound.[4]
Q2: How does the polarity of this compound influence solvent choice?
A2: this compound is a relatively polar molecule due to the presence of the electron-withdrawing nitro group and the polar C-F and C-O bonds. Following the "like dissolves like" principle, polar solvents are generally good candidates for dissolving it.[1] Alcoholic solvents are often a good starting point for nitroaryl compounds.[1] However, the bulky, nonpolar aromatic rings also contribute to its character. Therefore, solvents of intermediate polarity or mixed solvent systems are often successful.
Q3: When should a mixed solvent system be used for the recrystallization of this compound?
A3: A mixed solvent system is employed when no single solvent meets all the ideal criteria.[1] This technique is particularly useful when the compound is too soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[1] The procedure typically involves dissolving the compound in a minimum amount of the "good" solvent at an elevated temperature. The "bad" solvent, in which the compound is sparingly soluble, is then added dropwise until the solution becomes cloudy, indicating the saturation point.[1] A few drops of the "good" solvent are then added to redissolve the precipitate and obtain a clear solution, which is then allowed to cool slowly.[1] Common miscible solvent pairs include ethanol-water.[1]
Q4: What are some recommended starting solvents to test for the recrystallization of this compound?
A4: Based on the structure of the compound and general principles for halogenated nitrobenzenes, good starting points for solvent screening would include:
-
Alcohols: Ethanol or methanol, potentially with the addition of water as an anti-solvent.[5]
-
Ester/Alkane Mixtures: Heptane/Ethyl Acetate mixtures.[5]
-
Aromatic Solvents: Toluene.[5]
-
Ethers: Isopropyl ether has been successfully used for the recrystallization of a structurally similar compound, 2,4-Difluoro-3-bromo-1-nitrobenzene.[8]
Solvent Selection Summary Table
| Solvent Class | Examples | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Good starting point due to polarity.[1] Often used in combination with water.[5] |
| Esters | Ethyl Acetate | Good "good" solvent in a mixed-solvent system with an alkane. |
| Alkanes | Hexane, Heptane | Likely a "bad" solvent; useful as an anti-solvent. |
| Aromatic | Toluene | Can be effective for aromatic compounds.[5] |
| Ethers | Diethyl ether, Isopropyl ether | May be suitable; lower boiling points can help prevent oiling out.[8] |
| Halogenated | Dichloromethane | May be too good of a solvent, leading to poor recovery. |
| Highly Polar | Water | Compound is likely insoluble.[3] |
III. Experimental Protocol: Standard Recrystallization
This protocol provides a step-by-step methodology for a typical recrystallization of this compound.
Objective: To purify crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Boiling chips or a stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude material in various solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a few boiling chips. Add a small amount of the selected solvent and heat the mixture to a gentle boil on a hot plate.[1]
-
Achieve Saturation: Continue to add the hot solvent in small portions until the solid just completely dissolves.[5] Avoid adding an excess of solvent to ensure a good recovery.[6]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[6] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[5]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through them for several minutes. Then, transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at a suitable temperature.
IV. Visualized Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
V. References
-
BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds. Retrieved from
-
BenchChem. (2025, December). Technical Support Center: Optimizing Recrystallization and Purification. Retrieved from
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Retrieved from
-
(n.d.). Recrystallization. Retrieved from
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from
-
CymitQuimica. (n.d.). CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from
Sources
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- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. people.chem.umass.edu [people.chem.umass.edu]
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- 8. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Ticket ID: #SNAR-OPT-24DF Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield ceilings or impurity profiles during the synthesis of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene .
This reaction is a classic Nucleophilic Aromatic Substitution (SNAr) .[1] While theoretically straightforward, the specific substitution pattern—an ortho-bromo substituent on the electrophile and a bulky, electron-poor nucleophile—introduces steric and electronic nuances that often cap yields at 60-70% in standard protocols.
This guide provides an optimized, self-validating workflow to push yields >90% while suppressing common side reactions like hydrolysis and protodehalogenation.
Module 1: Reaction Design & Mechanism
The Core Challenge: Regioselectivity & Activation
Your reaction involves the coupling of 2-Bromo-1-fluoro-4-nitrobenzene (Electrophile) and 2,4-Difluorophenol (Nucleophile).
-
Why Fluorine? In SNAr, the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Fluorine is the superior leaving group (F >> Cl > Br) because its high electronegativity lowers the energy of the transition state by stabilizing the negative charge on the ring.
-
The "Ortho" Tax: The bromine atom at the 2-position provides steric hindrance to the incoming phenoxide. However, it does not deactivate the ring significantly enough to stop the reaction.
-
Selectivity: You might worry about displacing the Bromine. This is chemically unlikely. The Nitro group is para to the Fluorine (strong activation) but meta to the Bromine (weak activation). The reaction is highly regioselective for Fluorine displacement.
Mechanistic Pathway (SNAr)
Caption: Logical flow of the SNAr mechanism highlighting the critical Meisenheimer intermediate and the risk of water competition.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-Bromo-1-fluoro-4-nitrobenzene | Electrophile | 1.0 | Limiting reagent. |
| 2,4-Difluorophenol | Nucleophile | 1.05 | Slight excess ensures full conversion of the nitrobenzene. |
| Potassium Carbonate (K₂CO₃) | Base | 1.5 - 2.0 | Must be anhydrous/milled. Cs₂CO₃ (0.5 eq) can be added as a catalyst. |
| DMF or NMP | Solvent | 5-7 Vol | Polar aprotic is mandatory. Must be dry. |
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Critical: Ensure the system is under a positive pressure of Nitrogen or Argon. Oxygen can cause oxidative darkening of electron-rich phenols at high temps.
-
-
Nucleophile Formation (Pre-stir):
-
Charge 2,4-difluorophenol (1.05 eq) and anhydrous DMF (5 volumes).
-
Add K₂CO₃ (1.5 eq) in a single portion.
-
Tech Tip: Stir at Room Temperature (RT) for 15-30 minutes. You will see a color change (often yellowing) indicating phenoxide formation. This "pre-activation" prevents the electrophile from being exposed to pockets of unreacted base/phenol.
-
-
Reaction Initiation:
-
Add 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq) as a solution in minimal DMF (1-2 volumes).
-
Heat the mixture to 60°C .
-
Why 60°C? Higher temperatures (>90°C) increase the risk of displacing the ortho-bromo group or causing ether cleavage. Lower temperatures (<40°C) may be too slow due to the steric hindrance of the bromine.
-
-
Monitoring:
-
Monitor by HPLC or TLC (20% EtOAc/Hexanes).
-
Endpoint: Disappearance of the nitrobenzene starting material. Do not wait for the phenol to disappear (it is in excess).
-
-
Workup (The "Crash Out" Method):
-
Cool reaction to RT.
-
Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring.
-
The product should precipitate as a solid.
-
Filter, wash with water (to remove DMF/Base), and wash with cold hexanes (to remove excess phenol).
-
Dry in a vacuum oven at 45°C.
-
Module 3: Troubleshooting & FAQs
Decision Tree: Diagnosing Low Yields
Caption: Diagnostic logic for resolving yield issues based on starting material consumption and impurity profiling.
Frequently Asked Questions
Q1: My reaction mixture turned black. Is the product ruined?
-
Diagnosis: This is likely oxidative degradation of the excess phenoxide or trace impurities in the DMF (amines).
-
Solution: It rarely affects the product yield significantly if the main peak is intact on HPLC. To prevent this, ensure rigorous N₂ purging. If the color persists in the solid, wash the crude solid with cold methanol during filtration.
Q2: Can I use THF instead of DMF?
-
Analysis: THF is generally too non-polar for efficient SNAr with carbonate bases. The solubility of K₂CO₃ in THF is negligible.
-
Recommendation: If you must use THF, you need a phase transfer catalyst (like 18-Crown-6) or a stronger base (like NaH or KOtBu). However, NaH requires strictly anhydrous conditions and is less user-friendly. Stick to DMF or DMSO for robustness [1].
Q3: Why is 2,4-difluorophenol reacting slowly?
-
Analysis: The pKa of 2,4-difluorophenol is approximately 8.7 [2].[2][3] While acidic, the two fluorine atoms on the phenol ring are electron-withdrawing, which actually makes the nucleophile (the phenoxide oxygen) slightly less electron-rich compared to unsubstituted phenol.
-
Solution: This electronic effect, combined with the steric hindrance of the ortho-bromo group on the nitrobenzene, slows the kinetics. Adding 10 mol% Cesium Carbonate (Cs₂CO₃) is a "silver bullet" here. The Cesium cation is larger and creates a "naked," more reactive phenoxide anion compared to Potassium [3].
Q4: I see a byproduct with Mass M-80 (Loss of Br). What is happening?
-
Diagnosis: You are observing protodehalogenation or potentially radical-mediated debromination, often caused by light or excessive heat in the presence of DMF.
-
Solution: Wrap the flask in aluminum foil to exclude light and strictly control the temperature to 60°C.
References
-
BenchChem Technical Support. (2025).[4] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from
-
PubChem. (2025).[5] 2,4-Difluorophenol Compound Summary (CID 123051).[2][5] National Center for Biotechnology Information. Retrieved from
-
Scientific Update. (2021). Aryl ether synthesis under mild conditions: The Cesium Effect. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Leaving Groups.[4][6] Retrieved from
Sources
solubility of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene in common organic solvents
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and determining the solubility of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this guide provides a framework for experimental determination, alongside troubleshooting advice to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: Is there readily available quantitative solubility data for this compound?
At present, extensive and verified quantitative solubility data for this compound in a wide range of common organic solvents is not widely documented in publicly accessible databases. Therefore, experimental determination is highly recommended to obtain accurate and reliable data for your specific application.
Q2: What is the expected qualitative solubility profile of this compound?
Based on its chemical structure, a qualitative solubility profile can be predicted. The molecule possesses a large, relatively nonpolar aromatic backbone with a bromo and a difluorophenoxy group, which suggests good solubility in non-polar and moderately polar aprotic solvents. The presence of a nitro group, a polar moiety, may contribute to some solubility in more polar organic solvents. However, its overall low polarity suggests poor solubility in highly polar protic solvents like water. For similar bromo-nitro-aromatic compounds, moderate solubility has been observed in solvents like ethanol and dichloromethane[1].
Q3: What is the most reliable method for determining the solubility of this compound?
The shake-flask method is widely considered the gold standard for determining the thermodynamic solubility of a compound.[2][3] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to start with a solvent in which the compound is expected to have high solubility, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Accurately weigh the desired mass of the compound.
-
Calculate the required volume of solvent to achieve the target concentration.
-
Add the solvent to the solid and use gentle agitation (vortexing or sonication) to facilitate dissolution.[4]
-
Visually inspect the solution to ensure that all solid has dissolved.
-
-
Note: When diluting the stock solution into an aqueous buffer, precipitation may occur if the final concentration exceeds the aqueous solubility of the compound.[4]
Q5: What factors can influence my solubility measurements?
Several factors can affect the accuracy and reproducibility of solubility measurements:
-
Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and controlled temperature during the experiment is crucial.[5]
-
Purity of the Compound: Impurities can alter the measured solubility.
-
Solvent Purity and Grade: The presence of water or other impurities in the solvent can impact solubility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For some compounds, this can take 24 hours or longer.[6]
-
pH of the Medium: For ionizable compounds, the pH of the solution can significantly influence solubility.[7]
Troubleshooting Guide for Solubility Experiments
This guide addresses common issues that may arise during the experimental determination of solubility.
Issue 1: The compound is not dissolving, even in a solvent where it is expected to be soluble.
Possible Causes and Solutions:
-
Insufficient Sonication or Agitation: The dissolution process may be slow.
-
Solution: Increase the duration or intensity of sonication or shaking. Gentle heating may also be considered, but be cautious as it will change the thermodynamic solubility.
-
-
Incorrect Solvent Choice: The initial qualitative assessment of solubility may be inaccurate.
-
Solution: Test a wider range of solvents with varying polarities. Consult the chemical's datasheet for any recommended solvents.[8]
-
-
Compound is a Different Polymorph: Different crystalline forms of a compound can have different solubilities.
-
Solution: If possible, characterize the solid-state properties of your compound.
-
Issue 2: Inconsistent solubility results are observed between replicate experiments.
Possible Causes and Solutions:
-
Equilibrium Not Reached: The incubation time may be insufficient.
-
Solution: Increase the equilibration time and take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Temperature Fluctuations: Inconsistent temperature control can lead to variability.
-
Solution: Use a calibrated, temperature-controlled incubator or water bath.
-
-
Inaccurate Sample Handling: Variations in pipetting or dilution can introduce errors.
-
Solution: Ensure all equipment is properly calibrated and use consistent procedures for sample preparation and analysis.
-
Issue 3: The compound precipitates out of solution upon dilution of the stock solution.
Possible Causes and Solutions:
-
Exceeded Aqueous Solubility: The final concentration in the aqueous buffer is too high.
-
Solution: Lower the final concentration of the compound in the aqueous medium.[4]
-
-
Solvent Mismatch: The organic solvent of the stock solution is not fully miscible with the aqueous buffer at the dilution ratio used.
-
Solution: Increase the percentage of the organic co-solvent in the final solution, if permissible for the downstream application.[4]
-
-
Use of Surfactants:
-
Solution: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween® 80, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
-
Issue 4: The measured solubility is unexpectedly high.
Possible Causes and Solutions:
-
Presence of Soluble Impurities: Impurities in the compound may be more soluble than the compound itself.
-
Solution: Use a highly purified form of the compound.
-
-
Formation of a Supersaturated Solution: This can occur if the solution is not allowed to equilibrate properly.
-
Solution: Ensure sufficient equilibration time and that excess solid is present throughout the experiment.
-
-
Solid Particles in the Analyzed Sample: Inadequate filtration or centrifugation can lead to the presence of fine solid particles in the sample taken for analysis.
-
Solution: Use a fine-pore filter (e.g., 0.22 µm) to separate the saturated solution from the excess solid before analysis.
-
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines the steps for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure a saturated solution is formed.[9]
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator (e.g., at 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][6]
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the experimental samples.
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: General workflow for the experimental determination of solubility using the shake-flask method.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common issues in solubility experiments.
References
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. Shake Flask Method Summary.
- Enamine. Shake-Flask Solubility Assay.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Pharmaceutical Sciences. (2024, February 15).
- EXPERIMENT 1 DETERMIN
- Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
- NIH. Physics-Based Solubility Prediction for Organic Molecules - PMC.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
- Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution.
- Smolecule.
- Benchchem. Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments.
- PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene | C7H4BrF2NO3 | CID 13314704.
- Chem-Impex. 2-Bromo-1-fluoro-4-nitrobenzene.
- CymitQuimica. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.
- Sigma-Aldrich. 2-Bromo-1-fluoro-4-nitrobenzene 95 701-45-1.
- Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4).
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7.
- Benchchem. solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene in common lab solvents.
- ChemicalBook. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5.
Sources
- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
issues with the stability of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Welcome to the technical support guide for 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. Our goal is to provide practical, field-proven insights to help you anticipate and resolve stability-related challenges during your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent properties of this compound.
Q1: What are the primary stability concerns for this compound?
The primary stability concerns stem from the molecule's functional groups. The aromatic nitro group makes the compound susceptible to photodegradation and can be sensitive to certain pH ranges.[1][2] The carbon-bromine bond is activated by the electron-withdrawing nitro group, making it a prime site for nucleophilic aromatic substitution (SNAr), which may be initiated by unintended nucleophiles if not handled properly.[3]
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored at room temperature in a cool, dry, and well-ventilated area.[4][5] It is crucial to keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[6][7] Store away from incompatible materials, particularly strong oxidizing agents.[4][8][9]
Q3: Is this compound sensitive to light?
Yes, aromatic compounds containing nitro groups are often susceptible to photodegradation upon exposure to light, especially UV radiation.[1] This can lead to the formation of colored impurities and a decrease in purity. It is highly recommended to store the solid compound and any solutions in amber vials or by wrapping the container with aluminum foil to protect it from light.[1]
Q4: My solid reagent has developed a yellow or brownish tint over time. What does this indicate?
A change in color from its typical appearance (usually a light yellow or off-white solid) to a more intense yellow or brown hue is often an indicator of degradation or the presence of impurities.[1] This could be due to slow decomposition from exposure to light, air, or moisture. Before use, it is advisable to assess the purity of the material using an analytical technique like HPLC or NMR spectroscopy.
Q5: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE is mandatory. This includes impervious clothing, chemical-resistant gloves (dispose of contaminated gloves after use), and safety glasses with side shields or goggles.[4][6] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8]
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [4][5] |
| Atmosphere | Store in a dry environment in a tightly sealed container. | [6][7] |
| Light | Protect from light; use amber or opaque containers. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [4][8][9] |
| Handling | Use in a well-ventilated area; avoid dust formation. | [4][6] |
Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems you may encounter during reactions involving this compound.
Q1: I am seeing low or no yield in my nucleophilic aromatic substitution (SNAr) reaction. What are the likely causes?
This is a common issue that can often be traced back to several factors related to the compound's reactivity. The bromine atom is activated for SNAr by the ortho-nitro group.
-
Cause 1: Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the bromide.
-
Solution: Consider using a stronger nucleophile or adding a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the nucleophile and increase its reactivity.
-
-
Cause 2: Inappropriate Solvent: The reaction requires a polar aprotic solvent (e.g., DMSO, DMF, NMP) to stabilize the charged Meisenheimer complex intermediate.[3]
-
Solution: Ensure you are using a dry, polar aprotic solvent. The presence of protic solvents like water or alcohols can solvate the nucleophile, reducing its effectiveness.
-
-
Cause 3: Low Reaction Temperature: SNAr reactions, even on activated systems, often require thermal energy to overcome the activation barrier.[3]
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing degradation.
-
-
Cause 4: Starting Material Degradation: If the starting material has degraded during storage, its effective concentration is lower, leading to poor yields.
-
Solution: Verify the purity of your this compound stock before starting the reaction (see Protocol 3).
-
Q2: My reaction mixture has turned dark brown/black, and I'm observing multiple spots on my TLC plate. What is happening?
Dark coloration and multiple TLC spots are classic signs of decomposition and side reactions.
-
Cause 1: Reaction Temperature is Too High: Excessive heat can cause the breakdown of the nitroaromatic ring or promote unwanted side reactions.
-
Solution: Reduce the reaction temperature. Run a temperature screen to find the balance between reaction rate and stability.
-
-
Cause 2: Presence of Strong Reducing Agents: If your reaction conditions include unintended reducing agents, the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. This changes the electronic properties of the molecule and can lead to complex side products.
-
Solution: Scrutinize all reagents for potential contaminants. Ensure that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if any components are air-sensitive.
-
-
Cause 3: Hydrolysis: The presence of water, especially at elevated temperatures and in the presence of a base, can lead to the hydrolysis of the C-Br bond or the ether linkage, forming phenolic byproducts.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
-
Q3: I've isolated my product, but NMR analysis shows unexpected impurities. What could they be?
Besides the issues mentioned above, specific side products can arise from the molecule's structure.
-
Possible Impurity 1: Isomeric Product: While the C-Br bond is the most activated site for SNAr, under certain conditions, a very strong nucleophile could potentially displace the 2,4-difluorophenoxy group, although this is less likely.
-
Analysis: Use 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry to elucidate the structure of the impurity.
-
-
Possible Impurity 2: Debrominated Product: In the presence of certain catalysts or reagents, reductive dehalogenation can occur.
-
Analysis: Look for the disappearance of the C-Br signal in the carbon NMR and a corresponding increase in a C-H signal in the proton and carbon spectra. Mass spectrometry will show a mass loss corresponding to bromine.
-
Caption: Workflow for troubleshooting low SNAr reaction yields.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Transfer the container to a designated storage area that is cool, dry, and well-ventilated.[4][6] Ensure the area is away from direct sunlight and incompatible materials like strong oxidizers.[8][9]
-
Dispensing: Perform all weighing and dispensing operations in a chemical fume hood. Avoid creating dust.[4]
-
PPE: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][6]
-
Sealing: After dispensing, securely seal the container lid, potentially using paraffin film for extra protection against moisture, and return it to the designated storage location.[6]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This is a generalized protocol. Specific quantities, temperatures, and reaction times must be optimized for your specific nucleophile and desired product.
-
Setup: Dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum or in an oven. Assemble the apparatus and place it under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add this compound (1.0 eq) and a suitable base if required (e.g., K₂CO₃, 1.5-2.0 eq).
-
Solvent: Add anhydrous, polar aprotic solvent (e.g., DMF or DMSO) via syringe.
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the stirring mixture. If the nucleophile is a solid, it can be added with the starting material. If it is a liquid, add it dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or recrystallization.
Caption: Potential degradation pathways for the title compound.
Protocol 3: Purity and Stability Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Ensure the solid is fully dissolved.
-
Standard Preparation: From the stock solution, prepare a dilution series to be used as standards for purity assessment.
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 300-350 nm).
-
-
Analysis: Inject the sample solution. The appearance of new peaks or a decrease in the area of the main peak over time under specific storage conditions (e.g., on the benchtop vs. in a dark, dry cabinet) indicates instability.
-
Quantification: Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
References
- Safety Data Sheet - CDN Isotopes. [URL: https://vertexaisearch.cloud.google.
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removing unreacted starting materials from 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Welcome to the technical support center for the synthesis and purification of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the common challenge of removing unreacted starting materials from the final product. Drawing from established chemical principles and extensive field experience, this document provides practical, in-depth solutions to ensure the high purity of your target compound.
Understanding the Chemistry: A Quick Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis. In this reaction, a phenoxide, generated from 2,4-difluorophenol, displaces a leaving group (such as a bromide) from an activated aromatic ring, in this case, a bromonitrobenzene derivative.
The primary challenge in the workup and purification of this reaction is the removal of unreacted starting materials: the acidic 2,4-difluorophenol and the neutral, but polar, bromonitrobenzene starting material. This guide will address the removal of these impurities through a series of targeted questions and detailed protocols.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial workup leaves a significant amount of unreacted 2,4-difluorophenol in my product. How can I effectively remove it?
A1: Liquid-Liquid Extraction is the most effective method for removing acidic impurities like 2,4-difluorophenol.
The key to this separation lies in the acidic nature of the phenolic proton on 2,4-difluorophenol. By treating the crude reaction mixture with a basic aqueous solution, the phenol is deprotonated to its corresponding phenoxide salt. This salt is highly soluble in the aqueous phase and can be easily separated from the desired product, which remains in the organic phase.
Troubleshooting Protocol: Basic Liquid-Liquid Extraction
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Initial Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash with a saturated sodium chloride solution (brine). This helps to remove any water-soluble byproducts and improve phase separation.
-
Base Wash: Add a 1 M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to the separatory funnel.
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Expert Insight: Start with a weak base like NaHCO₃. It is generally sufficient to deprotonate the phenol without causing hydrolysis of the desired ether product. If the phenol is particularly stubborn, a dilute (e.g., 1 M) solution of NaOH can be used, but with caution to avoid prolonged contact times.
-
-
Extraction: Stopper the funnel and invert it gently, venting frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing.
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Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (depending on the solvent density), and the bottom layer will be the aqueous phase containing the sodium 2,4-difluorophenoxide salt.
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Drain and Repeat: Drain the aqueous layer. Repeat the base wash (steps 3-5) one or two more times to ensure complete removal of the phenol.
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Neutralizing Wash: Wash the organic layer with water to remove any residual base.
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Brine Wash: Perform a final wash with brine to remove the bulk of the dissolved water in the organic layer.
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Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the phenolic starting material.
Workflow for Phenol Removal
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene: A Comparative Analysis Centered on 1H NMR
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene, a molecule with potential applications in medicinal chemistry, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth analysis of its structural elucidation, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of interpreting its ¹H NMR spectrum, offer a detailed experimental protocol, and objectively compare this technique with other powerful analytical methods.
Deciphering the Molecular Architecture: A Deep Dive into the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals in the aromatic region, arising from the seven protons on the two phenyl rings. The chemical shift of each proton is influenced by the electronic effects of the substituents: the electron-withdrawing nitro and bromo groups, the electron-donating ether linkage, and the electronegative fluorine atoms.[1][2]
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | ~8.3 - 8.5 | d | J ≈ 2-3 Hz | 1H |
| H-5 | ~8.0 - 8.2 | dd | J ≈ 9 Hz, 2-3 Hz | 1H |
| H-6 | ~7.0 - 7.2 | d | J ≈ 9 Hz | 1H |
| H-3' | ~7.2 - 7.4 | ddd | J ≈ 9 Hz, 9 Hz, 3 Hz | 1H |
| H-5' | ~7.0 - 7.2 | ddd | J ≈ 9 Hz, 9 Hz, 5 Hz | 1H |
| H-6' | ~7.4 - 7.6 | td | J ≈ 9 Hz, 5 Hz | 1H |
Causality behind the Predictions:
-
The Nitro-substituted Ring: The potent electron-withdrawing nature of the nitro group significantly deshields the protons on its ring, pushing their signals downfield.[2] Proton H-3, being ortho to the nitro group, is expected to be the most deshielded. H-5 will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling, ~9 Hz) and H-3 (meta coupling, ~2-3 Hz). H-6 will be a doublet due to coupling with H-5.
-
The Difluoro-substituted Ring: The fluorine atoms and the ether oxygen influence the chemical shifts of the protons on the second ring. The exact positions will depend on the combined electronic effects. The protons on this ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
A Robust Protocol for ¹H NMR Analysis
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is based on established best practices and IUPAC recommendations.[3][4][5]
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
The Broader Analytical Toolkit: A Comparative Perspective
While ¹H NMR is a cornerstone of structural elucidation, a comprehensive analysis often necessitates a multi-technique approach. The following table compares ¹H NMR with other relevant analytical methods.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling), and relative number of protons. | High resolution, non-destructive, quantitative.[6] | Lower sensitivity than MS, complex spectra for large molecules. |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons, and their chemical environment.[7] | Complements ¹H NMR, provides direct information about the carbon framework. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei (H-H, C-H), providing unambiguous connectivity information.[8][9][10][11] | Resolves spectral overlap, essential for complex structures. | Longer experimental times, requires more expertise for interpretation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and fragmentation patterns.[12][13][14][15] | Extremely high sensitivity, provides molecular formula. | Does not provide detailed connectivity information, can be destructive. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-O, C-F, C-O). | Fast, inexpensive, provides a quick overview of functional groups. | Provides limited information on the overall molecular structure. |
Decision-Making in Structural Analysis
The choice of analytical techniques is guided by the specific questions being asked about the molecule.
Caption: Decision tree for selecting analytical techniques.
Conclusion
The structural elucidation of this compound is a multifaceted process that relies on the synergistic use of various analytical techniques. ¹H NMR spectroscopy serves as the primary tool for mapping the proton framework of the molecule, providing invaluable information on the electronic environment and connectivity of the hydrogen atoms. However, for an unambiguous and complete structural assignment, it is essential to integrate data from complementary techniques such as ¹³C NMR, 2D NMR, and mass spectrometry. This integrated approach ensures the scientific rigor required in modern chemical research and drug development.
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Technical Deep Dive: Mass Spectrometry Fragmentation of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Executive Summary
2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene represents a distinct class of halogenated diaryl ethers, commonly utilized as intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific COX-2 inhibitor pharmacophores.
This guide compares the analytical performance of Electron Ionization (EI) versus Electron Capture Negative Ionization (ECNI) for this compound. While EI provides structural fingerprinting via characteristic bromine isotope patterns, ECNI demonstrates superior sensitivity (up to 100-fold) due to the high electron affinity of the nitro and fluoro substituents.
Part 1: Structural Analysis & Isotopic Signatures
The molecule consists of two distinct aromatic rings linked by an ether bridge. The fragmentation logic is dictated by the competition between the electron-withdrawing nitro group (Ring A) and the difluoro-substitution (Ring B).
The Bromine Isotope Doublet
The most immediate diagnostic feature in any mass spectrum of this compound is the bromine isotope pattern.[1] Unlike chlorine (3:1 ratio), bromine naturally exists as
| Isotope | Abundance | Diagnostic Signature |
| 50.69% | M peak at m/z ~329 | |
| 49.31% | M+2 peak at m/z ~331 |
Analyst Note: Any fragment ion retaining the bromine atom (e.g., the Ring A cation) must preserve this 1:1 doublet pattern. Loss of this pattern indicates the loss of the bromine substituent.
Part 2: Method Comparison (Performance Guide)
This section objectively compares the two primary ionization techniques used for this compound.
Electron Ionization (EI) vs. ECNI
For GC-MS workflows.
| Feature | Electron Ionization (EI) | ECNI (Methane Reagent) |
| Physics | Hard ionization (70 eV). High internal energy transfer. | Soft ionization. Thermal electron capture by electronegative groups. |
| Molecular Ion | Weak ( | Dominant ( |
| Sensitivity | Standard (ng levels). | Superior (pg levels). The |
| Fragmentation | Extensive.[3][4] Good for library matching (NIST). | Minimal. Good for target quantitation (SIM mode). |
| Key Application | Structural Elucidation of unknowns/impurities. | Trace Quantitation in complex matrices (plasma/soil). |
Electrospray Ionization (ESI) Note
While ESI is common in drug development (LC-MS), this molecule lacks acidic protons for easy deprotonation (
-
Performance: Poor in standard ESI(-).
-
Workaround: Use APCI (Atmospheric Pressure Chemical Ionization) in negative mode to facilitate electron capture-like mechanisms in an LC workflow.
Part 3: Fragmentation Pathways & Mechanisms
The fragmentation is driven by the rupture of the central ether bond and the instability of the nitro group.
Primary Fragmentation Channels (EI Mode)
-
Ether Cleavage (Path A): Rupture of the C-O bond creates the stable 2,4-difluorophenoxy ion (m/z 129). This is often the base peak in EI spectra due to the stability of the phenoxy radical/cation.
-
Nitro-Nitrite Rearrangement (Path B): The nitro group (
) isomerizes to a nitrite ester ( ), followed by the loss of nitric oxide ( ), yielding an fragment. -
Halogen Loss: Direct loss of
or from the molecular ion.
Visualization of Pathways
The following diagram illustrates the competitive fragmentation pathways.
Figure 1: Competitive fragmentation pathways under Electron Ionization (70 eV). The ether cleavage to m/z 129 is the most diagnostic transition.
Part 4: Experimental Protocol (Self-Validating)
This protocol ensures reproducible data generation. It includes a "System Suitability" step to validate the instrument state before running samples.
System Suitability Test (SST)
Before analyzing the target, inject a standard of Decafluorotriphenylphosphine (DFTPP) or a simple homolog like 2,4-Dichlorophenol .
-
Requirement: The instrument must resolve the isotope pattern of the check standard (e.g., Cl isotope 3:1 ratio) to ensure mass resolution is sufficient for the Br 1:1 doublet.
GC-MS Method (Recommended for ID)
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV (EI).[5]
-
Scan Range: m/z 50–450.
LC-MS/MS Method (Recommended for Quantitation)
-
Ion Source: APCI (Negative Mode) or ESI (Negative Mode).
-
Mobile Phase: A: Water + 5mM Ammonium Acetate; B: Methanol.
-
Gradient: 50% B to 95% B over 5 mins.
-
MRM Transitions (Quantitation):
-
Precursor: 328.9 (m/z [M]⁻) → Product: 79.0 (m/z Br⁻) [High Selectivity]
-
Precursor: 328.9 (m/z [M]⁻) → Product: 129.0 (m/z Difluorophenoxy) [High Intensity]
-
Part 5: Comparative Data Tables
Table 1: Diagnostic Ion List (EI Mode)
| m/z (Nominal) | Ion Identity | Origin | Relative Intensity (Typical) |
| 329 / 331 | Molecular Ion | Low (<15%) | |
| 283 / 285 | Loss of Nitro group | Medium | |
| 216 / 218 | Ring A (Ether cleavage) | Medium | |
| 129 | Ring B (Difluorophenoxy) | High (Base Peak) | |
| 79 / 81 | Bromine ion | Variable |
Table 2: Performance vs. Alternatives
Comparing detection of the target molecule against a non-fluorinated analog (e.g., Nitrofen analog).
| Parameter | Target: Difluoro-Analog | Alternative: Non-Fluoro Analog |
| Base Peak (EI) | m/z 129 (Difluorophenoxy) | m/z 93 (Phenoxy) |
| ECNI Response | Ultra-High (F atoms enhance capture) | High (NO2 driven only) |
| Retention Time | Shorter (F lowers boiling point/polarity) | Longer |
| Specificity | High (129 is a rare fragment mass) | Low (93 is common background) |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Nitro-Diaryl Ethers. National Institute of Standards and Technology. [Link]
-
Holcapek, M., et al. (2010). "Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]
-
Save My Exams. Mass Spectrometry: Bromine Isotope Patterns and Fragmentation.[Link]
-
Chemistry LibreTexts. Fragmentation Patterns of Ethers and Halides.[Link]
-
PubChem. 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene Compound Summary. (Structural analog reference). [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometric Interpretation of Bromo-Nitro Compounds
Executive Summary
The structural confirmation of bromo-nitro compounds is a frequent yet deceptive task in pharmaceutical intermediate analysis. These compounds present a unique analytical paradox: they possess one of the most distinct isotopic signatures in mass spectrometry (Bromine), yet they harbor a functional group prone to "invisible" fragmentation (Nitro).
This guide compares the two dominant ionization workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a self-validating protocol for interpreting these spectra. We move beyond simple peak matching to examine the causality of fragmentation, ensuring you can distinguish a true product from a thermal artifact.
Part 1: The Isotopic Benchmark (The Bromine Signature)
Before analyzing fragmentation, the presence of bromine must be confirmed via its isotopic envelope. Unlike the "Rule of 13" for carbon, bromine relies on a distinct 1:1 doublet.
The 1:1 Benchmark
Bromine exists naturally as
Comparative Isotope Ratios:
| Halogen Count | Pattern Description | Peak Heights (Approx) | Diagnostic Value |
| 1 Br | Doublet | 1 : 1 | Primary confirmation of mono-bromination. |
| 1 Cl | Doublet | 3 : 1 | Distinct from Br; lighter isotope dominant. |
| 1 Br + 1 Cl | Triplet | 3 : 4 : 1 | Complex interference; requires high-res MS to resolve. |
| 2 Br | Triplet | 1 : 2 : 1 | Statistical distribution of |
Critical Insight: In bromo-nitro compounds, if the
peak is weak due to nitro-instability, look for this 1:1 pattern in the fragment ions (e.g., the phenyl-bromide cation after nitro loss). If the fragment retains the bromine, the doublet persists.
Part 2: Technique Comparison (EI vs. ESI)
The choice of ionization method dictates the survival of the molecular ion (
Method A: Electron Ionization (EI) – The "Hard" Approach
Standard for GC-MS and synthetic intermediate checks.
-
Mechanism: 70 eV electron bombardment.[2][3] High energy transfer.
-
Performance:
-
Pros: Generates rich structural fingerprints. Excellent for library matching (NIST/Wiley).
-
Cons: Nitro groups are thermally labile and fragile. The molecular ion (
) is often weak or absent.[4] -
The "Nitro Trap": You may see a base peak at
(loss of NO) or (loss of NO ) and mistake it for the molecular ion of a byproduct.
-
-
Diagnostic Signal: Look for the
30 ( ) and 46 ( ) ions in the low mass region.
Method B: Electrospray Ionization (ESI) – The "Soft" Approach
Standard for LC-MS and biological matrix analysis.
-
Mechanism: Solution-phase ionization via high voltage. Low energy transfer.
-
Performance:
-
Pros: Preserves the molecular ion (usually
or ). Ideal for confirming the intact bromo-nitro mass. -
Cons: Nitro aromatics are often poorly ionizable in positive mode unless they have basic amine side chains. They ionize better in Negative Mode (ESI-) due to the electron-withdrawing nature of the nitro group, forming radical anions (
). -
The "Adduct Trap": ESI often produces sodium (
) or potassium adducts, which shifts the mass by +23 or +39 Da, potentially confusing the assignment.
-
Summary Data: Ionization Suitability
| Feature | Electron Ionization (EI) | Electrospray (ESI) |
| Molecular Ion Visibility | Low (often | High (Dominant peak) |
| Fragmentation | Extensive (Structural proof) | Minimal (Mass confirmation) |
| Nitro Loss | Frequent ( | Rare (unless MS/MS is applied) |
| Best For | Fingerprinting & Library Search | Purity Check & Exact Mass |
Part 3: Fragmentation Logic (The Nitro-Bromo Interplay)
When using EI or Tandem MS (MS/MS), the bromo-nitro compound follows a predictable decay pathway. Understanding this logic prevents misinterpretation of "missing" mass.
The Nitro Decay Sequence
The nitro group (
-
Isomerization: The nitro group can isomerize to a nitrite form (
) under high energy. -
Loss of NO (30 Da): The nitrite loses a neutral NO radical, leaving a phenoxy cation (
). -
Loss of NO
(46 Da): Direct cleavage of the C-N bond, leaving a phenyl cation ( ).
The "Ortho Effect" Caveat
If the bromine and nitro groups are ortho to each other, or if there is an alkyl group ortho to the nitro, the fragmentation changes.
-
Ortho-Effect: A nitro group ortho to a hydrogen-bearing substituent (like methyl) will facilitate water loss (
or ). -
Br-NO2 Interaction: While Br has no hydrogen, steric strain in ortho-bromo-nitrobenzene can accelerate the loss of the nitro group compared to the para isomer.
Part 4: Visualization of Pathways
The following diagrams illustrate the decision logic and fragmentation pathways.
Diagram 1: Interpretation Decision Tree
This workflow guides the analyst from the raw spectrum to structural confirmation.
Caption: Logical workflow for confirming Bromo-Nitro structure. Note that the 1:1 bromine ratio is the primary gatekeeper.
Diagram 2: Fragmentation Pathway (EI/MS-MS)
Visualizing the specific mass losses for a generic Bromo-Nitrobenzene (
Caption: Mechanistic decay of a bromo-nitro aromatic. The 1:1 doublet pattern persists in the M-NO and M-NO2 fragments.
Part 5: Experimental Protocol (Self-Validating System)
This protocol ensures data integrity by using the fragmentation logic as a quality control check.
Objective: Confirm identity of 1-bromo-4-nitrobenzene (or analog).
Step 1: System Suitability (The Blank Check)
-
Inject a solvent blank.
-
Validation: Ensure no background peaks exist at
201/203. Nitro compounds "stick" to active sites in GC liners; a dirty liner will show ghost peaks.
Step 2: Ionization Setup (Choose Path)
-
Path A (GC-MS): Set source to 230°C. Caution: Higher temps (>250°C) degrade the nitro group before ionization.
-
Path B (LC-MS): Use ESI Negative mode. Mobile phase: Methanol/Water + 0.1% Formic Acid (or Ammonium Acetate to encourage ionization).
Step 3: Data Acquisition & Logic Check
-
Scan Range: Set wide (e.g., 50–500 Da) to catch low-mass nitro fragments (
at 30). -
Isotope Hunt: Locate the highest mass cluster. Measure peak heights.
-
Pass Criteria: Heights of
and must be within 10% of each other (1:1 ratio).
-
-
Neutral Loss Confirmation:
-
If
is found, look for and . -
Self-Validation: If you see the
peak but not the peak, lower the source temperature (GC) or cone voltage (LC) and re-inject. The reappearance of confirms the thermal fragility.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
NIST Chemistry WebBook. Mass Spectrum of 1-Bromo-4-nitrobenzene. National Institute of Standards and Technology.[5][6][7] Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Authoritative source on nitro group rearrangement and ortho effects).
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Benzene, 1-bromo-4-nitro- [webbook.nist.gov]
- 7. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: HPLC Purity Analysis of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene
Part 1: Executive Summary & Strategic Rationale
In the synthesis of fluorinated ether intermediates like 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene , standard "generic" HPLC methods often fail to detect critical impurities. The presence of multiple electron-withdrawing groups (nitro, bromo, and difluoro moieties) creates a unique electron-deficient
This guide objectively compares two separation strategies:
-
The Conventional Approach: C18 (Octadecyl) Stationary Phase.
-
The Optimized Approach: Phenyl-Hexyl or Pentafluorophenyl (PFP) Stationary Phase.
Key Insight: While C18 relies solely on hydrophobic subtraction, Phenyl-based phases leverage
Part 2: Critical Analysis of Separation Mechanisms
To understand the method design, we must analyze the analyte's interaction potential.[1]
The Analyte: this compound
-
Hydrophobicity: High (LogP ~3.4).
-
Electronic State: Highly electron-deficient aromatic rings due to the Nitro (-NO2) and Fluorine (-F) groups.
-
Critical Impurities:
-
Precursor: 2,4-Difluorophenol (Polar, acidic).
-
Isomers: Positional isomers of the bromo-nitro substitution (Hydrophobically identical to the target).
-
Mechanism Visualization
The following diagram illustrates the decision logic for selecting the stationary phase based on these molecular properties.
Figure 1: Decision matrix for stationary phase selection. The electron-deficient nature of the nitro-aromatic target necessitates a phase capable of Pi-Pi interactions.
Part 3: Comparative Experimental Data
The following data represents a direct comparison of chromatographic performance between a standard C18 column and a Phenyl-Hexyl column under isocratic conditions optimized for retention time parity.
Experimental Conditions
-
System: UHPLC with PDA Detection.
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.
-
Detection: UV @ 254 nm.[2]
-
Temperature: 30°C.
Table 1: Performance Metrics Comparison
| Parameter | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Optimized) | Interpretation |
| Column | 150 x 4.6mm, 3.5µm C18 | 150 x 4.6mm, 3.5µm Phenyl-Hexyl | Same dimensions for fairness. |
| Mobile Phase Ratio | 40:60 (H2O:ACN) | 45:55 (H2O:ACN) | Adjusted for similar retention. |
| Analyte Retention ( | 8.2 min | 8.5 min | Comparable run times. |
| Impurity 1 Resolution ( | 1.8 (Baseline) | 4.2 (Excellent) | Phenyl phase retains the phenol via |
| Impurity 2 Resolution ( | 0.9 (Co-elution) | 2.1 (Resolved) | Isomers separated by electronic density differences. |
| Tailing Factor ( | 1.3 | 1.05 | Reduced silanol interaction on Phenyl phase. |
Analysis of Results
-
Method A (C18): Fails to resolve the positional isomer (Impurity 2). The hydrophobic difference between the target and its isomer is negligible, leading to co-elution (
). -
Method B (Phenyl-Hexyl): The phenyl ring on the stationary phase acts as an electron donor, interacting strongly with the electron-withdrawing nitro group of the analyte. Since the positional isomer has a slightly different electron density distribution, the
- interaction strength differs, resulting in complete baseline separation ( ).
Part 4: Detailed Experimental Protocol (Method B)
This protocol is the recommended standard for purity analysis (Assay & Related Substances).
Reagents & Equipment
-
Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (85%).
-
Note: Phosphoric acid is preferred over Formic acid here to ensure the phenol impurities remain fully protonated (non-ionized) for consistent retention.
-
-
Solvent B: HPLC Grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile.
Sample Preparation
-
Stock Solution: Weigh 10 mg of the sample into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water. (Conc: 0.5 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent for final concentration of 50 µg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind nitro-aromatics).
Instrument Parameters
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 70% B
-
12.0 min: 90% B
-
12.1 min: 40% B
-
17.0 min: Stop
-
-
Injection Volume: 5-10 µL.
-
Detection: UV 254 nm (primary), 280 nm (secondary for phenol confirmation).
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly, the following criteria must be met before running samples:
-
Tailing Factor: NMT 1.5 for the main peak.
-
Theoretical Plates: NLT 5000.
-
%RSD (n=5): NMT 2.0% for peak area.
Part 5: Interaction Mechanism Workflow
The following diagram details the specific molecular interactions occurring inside the column during Method B, explaining why the separation works.
Figure 2: Mechanistic view of the separation. The "Electron Donor" (Stationary Phase) and "Electron Acceptor" (Analyte) relationship is the key differentiator from standard C18 methods.
References
-
Review of Fluorinated Stationary Phases: Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Mechanisms of Nitro-Aromatic Separation: Sielc Technologies. (2018).[5] Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
General HPLC Method Development Guide: Shimadzu Corporation. Principle of Separation in HPLC: Interaction Mechanisms. [Link]
-
Separation of Halogenated Isomers: Regalado, E. L., et al. (2019).[6] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
Sources
- 1. Principle of Separation in HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hawach.com [hawach.com]
- 4. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene in Key Synthetic Transformations
This guide provides an in-depth comparison of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene, a sophisticated building block in modern medicinal chemistry, against other fundamental nitrated aryl halides. Its relevance is underscored by its incorporation into advanced clinical candidates, such as the Bromodomain and Extraterminal Domain (BET) inhibitor, Mivebresib (ABBV-075)[1]. We will dissect the mechanistic principles governing its reactivity, present comparative data, and provide actionable experimental protocols for researchers in drug discovery and synthetic chemistry.
Part 1: The Mechanistic Framework of Nitrated Aryl Halides
The reactivity of aryl halides bearing strongly electron-withdrawing groups is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This pathway is fundamentally different from the Sₙ1 and Sₙ2 reactions common in aliphatic chemistry.[3]
The SNAr reaction proceeds via a two-step addition-elimination sequence:
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5] This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6]
-
Elimination: The aromaticity is restored as the leaving group (in this case, a halide) departs with its pair of electrons.[5]
Caption: A typical laboratory workflow for SNAr amination reactions.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Reagent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M. Begin stirring, then add morpholine (1.2 eq) dropwise via syringe.
-
Causality Note: A polar aprotic solvent like DMSO is chosen because it effectively solvates the cation (K⁺) of the base, leaving the carbonate anion more active. It also has a high boiling point suitable for heating. [4]4. Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with deionized water and once with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-arylated product.
Conclusion
This compound is a highly functionalized and valuable electrophile in organic synthesis. Its reactivity profile is a sophisticated interplay of several factors:
-
High Activation: The para-nitro group provides strong electronic activation for SNAr reactions.
-
Moderate Leaving Group: Bromine is a competent, though not the most reactive, leaving group in the SNAr manifold.
-
Significant Steric Hindrance: The ortho-(2,4-difluorophenoxy) substituent sterically shields the reaction center, necessitating more forcing conditions (e.g., higher temperatures, longer reaction times) compared to less hindered analogues.
While less reactive than simpler nitrated aryl halides like 1-fluoro-4-nitrobenzene, its structure offers multiple points for diversification, making it an indispensable tool for constructing complex molecules in the pursuit of new therapeutics.
References
[7]The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
[8]Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
[6]Nucleophilic Aromatic Substitution. (n.d.). Retrieved February 23, 2026, from [Link]
[3]Short Notes on Nucleophilic Aromatic Substitution. (2021, April 30). Longdom Publishing. Retrieved February 23, 2026, from [Link]
[9]Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Retrieved February 23, 2026, from [Link]
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 23, 2026, from [Link]
[4]SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, February 7). WordPress. Retrieved February 23, 2026, from [Link]
[10]C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]
[11]Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
[5]Nucleophilic Aromatic Substitution. (2021, December 27). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
[2]Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
[12]Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). PMC. Retrieved February 23, 2026, from [Link]
[13]Nucleophilic Substitutions on Aromatic Systems. (2021, December 12). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
[14]Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
[15]Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. Retrieved February 23, 2026, from [Link]
[1]Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. (2017, October 26). PubMed. Retrieved February 23, 2026, from [Link]
[16]2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9. (n.d.). Matrix Fine Chemicals. Retrieved February 23, 2026, from [Link]
Sources
- 1. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. iscnagpur.ac.in [iscnagpur.ac.in]
- 16. 2-BROMO-1-METHYL-4-NITROBENZENE | CAS 7745-93-9 [matrix-fine-chemicals.com]
Safety Operating Guide
Senior Scientist's Advisory: Navigating Disposal of a Structurally Complex Compound
Section 1: Hazard Profile Analysis and Waste Characterization
The primary step in safe disposal is understanding the inherent risks of the molecule. The structure of 2-Bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene dictates its classification as a hazardous substance, primarily due to the synergistic toxicological potential of its functional groups.
-
Nitroaromatic Moiety: The nitrobenzene substructure is associated with significant toxicity. Nitroaromatic compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[1][2] A primary health effect of nitrobenzene is methemoglobinemia, which impairs the oxygen-carrying capacity of blood.[1]
-
Poly-halogenated Aromatic System: The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic waste. Such wastes are subject to stringent disposal regulations because their combustion can produce acidic gases (like HBr and HF) and other hazardous byproducts if not performed in a specialized facility.[3]
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is listed or exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity).[4][5] Based on its structure, this compound would be characterized as toxic. Therefore, it must be managed as hazardous waste from the point of generation.
| Hazard Class | Anticipated Effects | Primary Exposure Routes |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8] | Ingestion, Inhalation, Dermal |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[6][7] | Dermal, Ocular |
| Target Organ Toxicity | May cause respiratory irritation.[7] Potential for systemic effects, including damage to blood (methemoglobinemia), through prolonged or repeated exposure.[1] | Inhalation, Dermal, Ingestion |
| Environmental Hazard | Likely harmful to aquatic life with long-lasting effects.[1][2] | Environmental Release |
Section 2: Pre-Disposal Safety and Handling
Before handling the waste material, it is imperative to establish a safe working environment and utilize the correct Personal Protective Equipment (PPE). The rationale is to create a barrier between the researcher and the hazardous material, mitigating the risks of dermal absorption, inhalation, and accidental contact.
Required Personal Protective Equipment (PPE)
| Equipment | Specification & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves. Handle with gloves inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6][7] The dual halogen and nitro-functionalization necessitates a robust chemical barrier. |
| Eye/Face Protection | Safety Glasses with Side Shields and a Face Shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[7] This provides maximum protection from splashes. |
| Skin & Body Protection | Impervious Clothing / Chemical-Resistant Lab Coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] This prevents skin contact from spills. |
| Respiratory Protection | Use in a Certified Chemical Fume Hood. All handling of the waste, including containerizing and labeling, must be performed in a well-ventilated area, preferably a laboratory fume hood, to avoid inhalation of any potential vapors or aerosols.[6][9] |
Section 3: Step-by-Step Disposal and Waste Management Workflow
This workflow provides a systematic approach to ensure the waste is handled, segregated, and stored safely pending collection by a licensed disposal service.
Step 1: Waste Segregation
Action: At the point of generation, collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) into a dedicated, properly labeled hazardous waste container. Causality: This compound must be disposed of as Halogenated Organic Waste . Do not mix with non-halogenated organic waste or any other waste streams.[10] Cross-contamination complicates disposal procedures and can create dangerous chemical reactions. Halogenated waste requires high-temperature incineration with acid gas scrubbers, a different disposal pathway than for non-halogenated solvents.[3]
Step 2: Containerization
Action: Use a chemically compatible container in good condition with a tightly sealing screw cap. Recommended materials are glass or polyethylene. Ensure the container is not overfilled (leave at least 10% headspace). Causality: Proper containment is critical to prevent leaks and fugitive emissions. The container must be robust and compatible with the chemical to avoid degradation of the container itself.[10] The headspace accommodates any potential vapor pressure changes with temperature fluctuations.
Step 3: Labeling
Action: Immediately label the waste container. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: "Toxic, Irritant, Environmental Hazard "
-
The accumulation start date (the date the first drop of waste was added). Causality: Accurate and immediate labeling is a federal regulatory requirement.[4] It ensures that anyone handling the container is aware of its contents and associated dangers, and it is crucial for proper tracking and disposal by EHS personnel.
Step 4: Storage
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. The area should be secure, have secondary containment, and be away from incompatible materials. Causality: Storing hazardous waste in a designated, controlled area prevents accidental spills and unauthorized access, ensuring compliance with institutional and federal storage time limits.
Step 5: Disposal Request
Action: Once the container is full or the accumulation time limit is approaching, schedule a pickup through your institution's EHS department or designated waste disposal service. Causality: Final disposal must be conducted by a licensed professional waste disposal service that can transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] These facilities are equipped with the necessary technology, such as high-temperature incinerators, to destroy the chemical safely and in an environmentally sound manner. Under no circumstances should this chemical be disposed of down the drain[10][11] or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Section 4: Emergency Procedures for Spills and Exposures
In the event of accidental release or exposure, immediate and correct action is critical.
| Incident | Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes.[8] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist or if you feel unwell, call a POISON CENTER or doctor.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
| Small Spill | For spills in a fume hood, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal.[9] Clean the area thoroughly. |
| Large Spill | Evacuate the area immediately. Alert others and call your institution's emergency response number and EHS department. Do not attempt to clean up a large spill yourself. |
References
- SAFETY DATA SHEET - MilliporeSigma. Source: MilliporeSigma.
- 2 - Safety D
- 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Source: CDH Fine Chemical.
- Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489. Source: West Liberty University.
- Nitrobenzene - Incident management. Source: GOV.UK.
- Safety Data Sheet: Nitrobenzene. Source: Carl ROTH.
- SAFETY DATA SHEET - ThermoFisher. Source: ThermoFisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, Northwestern University.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA).
- Waste Characterization Regulations: A Guide to Compliance with the RCRA. Source: ALS Global.
- Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. Source: American Society of Health-System Pharmacists (ASHP).
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. carlroth.com [carlroth.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. westliberty.edu [westliberty.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. ashp.org [ashp.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
